molecular formula C17H10FN3O3 B3052932 CD80-IN-3 CAS No. 486449-65-4

CD80-IN-3

Número de catálogo: B3052932
Número CAS: 486449-65-4
Peso molecular: 323.28 g/mol
Clave InChI: NLGJRBLPUVEYKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CD80-IN-3 is a useful research compound. Its molecular formula is C17H10FN3O3 and its molecular weight is 323.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGJRBLPUVEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349270
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486449-65-4
Record name 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CD80 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a specific molecule designated "CD80-IN-3". The following guide provides a comprehensive overview of the mechanism of action for CD80 inhibitors in general, based on established principles of immunology and drug development. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic targeting of CD80.

Introduction to CD80 as a Therapeutic Target

CD80, also known as B7-1, is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] It plays a pivotal role in the regulation of T-cell activation and tolerance. The interaction of CD80 with its ligands on T-cells can lead to either stimulatory or inhibitory signals, making it a key checkpoint in the immune response.[2] The therapeutic modulation of CD80 activity through inhibitory molecules holds significant promise for the treatment of autoimmune diseases, transplant rejection, and cancer.[1][3]

The primary ligands for CD80 are:

  • CD28: A costimulatory receptor on T-cells that, upon binding to CD80, promotes T-cell activation, proliferation, and cytokine production.[1][4][5]

  • CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4): An inhibitory receptor on T-cells that has a higher affinity for CD80 than CD28.[4] Its engagement with CD80 leads to the attenuation of T-cell responses.[2][4]

  • PD-L1 (Programmed Death-Ligand 1): Recent studies have shown that CD80 can also interact with PD-L1, another key immune checkpoint protein, which can influence T-cell function.[4]

CD80 inhibitors are a class of therapeutic agents designed to block the interactions between CD80 and its ligands, thereby modulating the immune response.[1] These inhibitors can be monoclonal antibodies, fusion proteins, or small molecules.[1][4]

Core Mechanism of Action of CD80 Inhibitors

The fundamental mechanism of action of CD80 inhibitors is the disruption of the CD80-mediated costimulatory signal required for full T-cell activation.[1] By blocking the interaction between CD80 on APCs and CD28 on T-cells, these inhibitors prevent the "second signal" necessary for T-cell activation, leading to a state of T-cell anergy or hyporesponsiveness.[1] This targeted immunomodulation can be beneficial in conditions driven by excessive or inappropriate T-cell activity.

Signaling Pathways Modulated by CD80 Inhibition

The engagement of CD28 by CD80 triggers a cascade of intracellular signaling events that are crucial for T-cell activation. CD80 inhibitors prevent the initiation of these pathways. Key signaling pathways affected include:

  • Phosphatidylinositol 3-kinase (PI3K) / Akt Pathway: CD28 signaling activates PI3K, which in turn activates Akt, a central kinase that promotes cell survival and proliferation.[4]

  • Nuclear Factor-κB (NF-κB) Pathway: Activation of this pathway leads to the transcription of genes encoding pro-inflammatory cytokines, such as IL-2.[2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in T-cell proliferation and differentiation.[2]

Below is a diagram illustrating the central role of the CD80-CD28 interaction in T-cell activation and the point of intervention for a CD80 inhibitor.

CD80_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) PI3K PI3K CD28->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->Activation CD80_Inhibitor CD80 Inhibitor CD80_Inhibitor->CD80 Blocks Interaction

CD80-CD28 signaling pathway and inhibitor action.

Quantitative Data for a Hypothetical CD80 Inhibitor (this compound)

The following tables represent the types of quantitative data that would be generated during the preclinical characterization of a novel CD80 inhibitor, here hypothetically named "this compound".

Table 1: In Vitro Binding Affinity and Potency

ParameterAssay TypeThis compound ValueDescription
Binding Affinity (KD) Surface Plasmon Resonance (SPR)1.5 nMEquilibrium dissociation constant for binding to human CD80.
IC50 (CD80-CD28) HTRF Binding Assay5.2 nMConcentration required to inhibit 50% of the CD80-CD28 interaction.
IC50 (CD80-CTLA-4) ELISA2.8 nMConcentration required to inhibit 50% of the CD80-CTLA-4 interaction.
Cellular IC50 T-Cell Proliferation Assay25 nMConcentration required to inhibit 50% of T-cell proliferation in a mixed lymphocyte reaction.

Table 2: In Vivo Pharmacokinetics and Efficacy in a Murine Model of Autoimmune Disease

ParameterSpeciesThis compound ValueDescription
Half-life (t1/2) Mouse12 hoursTime for the plasma concentration of the inhibitor to reduce by half.
Bioavailability (F%) Mouse (Oral)45%The fraction of the administered dose that reaches systemic circulation.
Efficacy (Disease Score) Collagen-Induced Arthritis Model60% reductionReduction in the clinical score of arthritis compared to the vehicle control group.
Target Engagement Ex vivo analysis of splenocytes>80% at 10 mg/kgPercentage of CD80 molecules on APCs bound by the inhibitor at a given dose.

Experimental Protocols for Characterizing CD80 Inhibitors

Detailed methodologies are crucial for the accurate assessment of a novel CD80 inhibitor. Below are representative protocols for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the inhibitor for its target, CD80.

  • Methodology:

    • Recombinant human CD80-Fc fusion protein is immobilized on a CM5 sensor chip.

    • A series of concentrations of the CD80 inhibitor are flowed over the chip surface.

    • The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the chip surface.

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
  • Objective: To measure the inhibition of the CD80-CD28 interaction in a high-throughput format.

  • Methodology:

    • Recombinant human CD80-His and CD28-Fc proteins are used.

    • CD80-His is labeled with a donor fluorophore (e.g., terbium cryptate), and CD28-Fc is labeled with an acceptor fluorophore (e.g., d2).

    • In the absence of an inhibitor, the binding of CD80 to CD28 brings the donor and acceptor into close proximity, resulting in a FRET signal.

    • The CD80 inhibitor is titrated into the assay, and the decrease in the FRET signal is measured to determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the functional consequence of CD80 inhibition on T-cell proliferation and cytokine production.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.

    • The cells are co-cultured. The allogeneic MHC molecules on the APCs from one donor stimulate the T-cells from the other donor.

    • The CD80 inhibitor is added to the co-culture at various concentrations.

    • T-cell proliferation is measured after 5 days by assessing the incorporation of 3H-thymidine or by using a fluorescent dye such as CFSE.

    • Supernatants are collected to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Objective: To evaluate the therapeutic efficacy of the CD80 inhibitor in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant.

    • A booster immunization is given 21 days later.

    • Upon the onset of arthritis, mice are randomized into treatment groups (vehicle control, CD80 inhibitor at different doses, positive control).

    • The CD80 inhibitor is administered daily via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • The severity of arthritis is monitored by a clinical scoring system based on paw swelling and inflammation.

    • At the end of the study, joint tissues are collected for histological analysis, and serum is collected for antibody and cytokine measurements.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflow for characterizing a CD80 inhibitor and the logical relationship of CD80 with its binding partners.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Binding Assays (SPR, HTRF) Cellular Cellular Assays (MLR, Cytokine Release) Binding->Cellular Lead_Opt Lead Optimization Binding->Lead_Opt Cellular->Lead_Opt PK Pharmacokinetics Efficacy Efficacy Models (e.g., CIA) PK->Efficacy Tox Toxicology Efficacy->Tox IND IND-Enabling Studies Tox->IND Lead_Opt->PK

Workflow for the preclinical development of a CD80 inhibitor.

CD80_Interactions CD80 CD80 CD28 CD28 CD80->CD28 Costimulation CTLA4 CTLA-4 CD80->CTLA4 Inhibition PDL1 PD-L1 CD80->PDL1 Modulation

Logical relationships of CD80 with its key binding partners.

References

An In-depth Technical Guide to the Binding Affinity of CD80 and its Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the co-stimulatory molecule CD80 (also known as B7-1) to its key ligands: CD28, CTLA-4 (CD152), and PD-L1. Understanding these interactions is critical for the development of novel immunotherapies for cancer and autoimmune diseases. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinities of CD80 to its ligands are crucial for determining the immunological outcome of T-cell activation and inhibition. These interactions are characterized by their dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The affinities of human CD80 to its principal interaction partners are summarized below.

LigandInteracting PartnerBinding Affinity (Kd)Experimental Method
Human CD80Human CD28~4 µMSurface Plasmon Resonance (SPR)[1][2][3][4]
Human CD80Human CTLA-4~0.42 µMSurface Plasmon Resonance (SPR)[1][3][4]
Human CD80Human PD-L1~1.4 µM - 1.7 µMSurface Plasmon Resonance (SPR)[1][2]

Note: Binding affinity values can vary between studies due to differences in experimental conditions such as temperature and the specific constructs of the proteins used.

Experimental Protocols: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a widely used biophysical technique to measure the kinetics and affinity of molecular interactions in real-time without the need for labels.[5] A typical SPR experiment to determine the binding affinity of CD80 to one of its ligands involves the following steps:

1. Ligand Immobilization:

  • Objective: To attach one of the interacting partners (the "ligand," e.g., recombinant human CD80-Fc) to the surface of a sensor chip.

  • Procedure:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., a CM5 chip) with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Inject the ligand solution (e.g., 10 µg/mL of CD80-Ig in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the surface via amine groups.

    • Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is typically prepared in the same way but without the ligand to allow for the subtraction of non-specific binding and bulk refractive index changes.[6]

2. Analyte Interaction Analysis:

  • Objective: To measure the binding of the other interacting partner (the "analyte," e.g., soluble CD28, CTLA-4, or PD-L1) to the immobilized ligand.

  • Procedure:

    • Inject a series of increasing concentrations of the analyte in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) over both the ligand-immobilized and reference flow cells at a constant flow rate.

    • The binding is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • Allow for a dissociation phase where the running buffer flows over the chip, and the dissociation of the analyte from the ligand is monitored.

3. Surface Regeneration:

  • Objective: To remove the bound analyte from the ligand on the sensor chip surface, allowing for subsequent injections of the analyte.

  • Procedure:

    • Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl or a high salt concentration buffer) to disrupt the ligand-analyte interaction. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[6]

4. Data Analysis:

  • Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • Procedure:

    • The sensorgrams (plots of RU versus time) are processed by subtracting the reference flow cell data from the active flow cell data.

    • The resulting binding curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to derive the ka and kd values.[7]

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Signaling Pathways and Experimental Workflows

CD80 Co-stimulatory and Co-inhibitory Signaling Pathways

CD80, expressed on antigen-presenting cells (APCs), plays a pivotal role in T-cell activation and tolerance by engaging with its receptors on T-cells.[1][8] The interaction with CD28 delivers a co-stimulatory signal, leading to T-cell proliferation and cytokine production, while engagement with CTLA-4 provides an inhibitory signal.[9][10] The interaction with PD-L1 can also mediate inhibitory signals.[1]

CD80_Signaling_Pathways cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Outcome Immunological Outcome APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Co-stimulation TCell_CTLA4 CTLA-4 APC_CD80->TCell_CTLA4 Co-inhibition TCell_PDL1 PD-L1 APC_CD80->TCell_PDL1 Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) TCell_CD28->Activation Inhibition T-Cell Inhibition (Anergy, Apoptosis) TCell_CTLA4->Inhibition TCell_PDL1->Inhibition

Caption: CD80 signaling pathways leading to either T-cell activation or inhibition.

General Experimental Workflow for Binding Affinity Determination

The process of characterizing the binding affinity of a molecule to CD80 involves several key stages, from protein expression to biophysical analysis and data interpretation.

Binding_Affinity_Workflow Protein_Expression 1. Protein Expression & Purification (e.g., Recombinant CD80 and Ligand) QC 2. Quality Control (SDS-PAGE, Size Exclusion Chromatography) Protein_Expression->QC Assay_Setup 3. Binding Assay Setup (e.g., SPR Chip Immobilization) QC->Assay_Setup Data_Acquisition 4. Data Acquisition (e.g., SPR Sensorgrams) Assay_Setup->Data_Acquisition Data_Analysis 5. Data Analysis (Kinetic Modeling, Kd Calculation) Data_Acquisition->Data_Analysis Validation 6. Validation (e.g., Orthogonal Methods like ITC or BLI) Data_Analysis->Validation

Caption: A generalized workflow for determining the binding affinity of CD80 interactions.

References

What is the role of CD80-IN-3 in T-cell co-stimulation?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CD80-IN-3: A Small Molecule Inhibitor of T-Cell Co-stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response, requiring two distinct signals for full and effective initiation. The first, or primary, signal is mediated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on the surface of an antigen-presenting cell (APC). However, this signal alone is insufficient to induce a robust and sustained T-cell response. A second, co-stimulatory signal is essential, and one of the most crucial co-stimulatory pathways is the interaction between the CD80 (also known as B7-1) protein on APCs and the CD28 receptor on T-cells. This interaction triggers a cascade of downstream signaling events that promote T-cell proliferation, differentiation, and cytokine production. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory conditions.

This compound is a potent, small molecule inhibitor that specifically targets the CD80 protein, thereby blocking its interaction with CD28. This targeted inhibition of T-cell co-stimulation presents a promising therapeutic strategy for a range of immune-mediated disorders. This technical guide provides a comprehensive overview of the role of this compound in T-cell co-stimulation, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Role of CD80 in T-Cell Co-stimulation

CD80 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is primarily expressed on the surface of professional APCs, such as dendritic cells, macrophages, and activated B cells. The binding of CD80 to CD28 on T-cells delivers a critical co-stimulatory signal that synergizes with TCR signaling to promote T-cell activation. Conversely, CD80 can also bind to another receptor on T-cells, CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4), which delivers an inhibitory signal, thus playing a role in immune homeostasis and tolerance.

This compound: A Targeted Inhibitor of the CD80-CD28 Interaction

This compound, with the chemical formula C17H10FN3O3 and IUPAC name 4-(6-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid, is a high-affinity small molecule inhibitor of CD80. It has been identified as a promising lead compound for the development of novel immunomodulatory therapeutics.

Mechanism of Action

This compound functions by directly binding to the CD80 protein and occluding the binding site for both CD28 and CTLA-4. This competitive inhibition prevents the co-stimulatory signal transduction, leading to a reduction in T-cell activation and subsequent inflammatory responses. The relatively slow off-rate of this compound from the CD80 protein contributes to its potent inhibitory activity.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, demonstrating its potency in inhibiting the CD80-CD28 interaction.

ParameterValueReference
EC50 (CD80/CD28 Interaction)630 nM[1]
Kd (Binding affinity to CD80)125 nM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of T-cell co-stimulation and a typical experimental workflow for evaluating CD80 inhibitors.

T_Cell_Costimulation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCell_CD28->TCell_Activation CD80_IN_3 This compound CD80_IN_3->APC_CD80 Inhibits Experimental_Workflow start Start: Isolate Immune Cells assay_setup Set up Co-culture: APCs and T-cells start->assay_setup add_inhibitor Add this compound (or vehicle control) assay_setup->add_inhibitor incubation Incubate for 24-72 hours add_inhibitor->incubation readout Measure Readouts incubation->readout proliferation T-cell Proliferation Assay (e.g., [3H]-thymidine incorporation) readout->proliferation cytokine Cytokine Release Assay (e.g., ELISA for IL-2, IFN-γ) readout->cytokine end End: Analyze Data proliferation->end cytokine->end

References

The Impact of CD80-IN-3 on CD28 and CTLA-4 Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "CD80-IN-3" is not available in the public domain. This document presents a hypothetical technical guide for a putative inhibitor of the CD80 protein, based on established principles of the CD80-CD28 and CD80-CTLA-4 signaling pathways. The experimental data and protocols are representative examples of what would be used to characterize such a compound.

Introduction

The protein CD80, also known as B7-1, is a critical co-stimulatory molecule expressed on the surface of antigen-presenting cells (APCs).[1][2] It plays a pivotal role in the modulation of T-cell responses through its interaction with two key receptors on T-cells: the co-stimulatory receptor CD28 and the co-inhibitory receptor Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[2][3] The balance between the activating signals transduced through CD28 and the inhibitory signals from CTLA-4 is crucial for effective immune responses and the maintenance of self-tolerance. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

This technical guide provides an in-depth overview of the hypothetical molecule this compound, a novel small molecule inhibitor designed to modulate the interactions of CD80 with CD28 and CTLA-4. We will explore its proposed mechanism of action, present exemplary data on its effects, and detail the experimental protocols for its characterization.

The CD80-CD28 and CD80-CTLA-4 Signaling Axis

T-cell activation is a two-signal process. The first signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC) on an APC. However, this signal alone is insufficient for a robust T-cell response and can lead to a state of unresponsiveness known as anergy. A second, co-stimulatory signal is required, primarily delivered through the interaction of CD28 on the T-cell with its ligands, CD80 and CD86, on the APC.[4]

Conversely, CTLA-4 acts as a negative regulator of T-cell activation. It binds to the same ligands as CD28, CD80 and CD86, but with a significantly higher affinity.[3][5][6] This higher affinity allows CTLA-4 to outcompete CD28 for ligand binding, leading to the downregulation of T-cell responses.

Proposed Mechanism of Action of this compound

This compound is a hypothetical small molecule designed to act as a competitive antagonist of the CD80 protein. By binding to CD80, it is proposed to sterically hinder the interaction of CD80 with both CD28 and CTLA-4. This dual inhibition is expected to have a significant impact on T-cell activation and function. The primary effect would be the attenuation of the co-stimulatory signal mediated by CD28, leading to a reduction in T-cell proliferation, cytokine release, and overall immune response. Simultaneously, by blocking the CD80-CTLA-4 interaction, this compound could potentially interfere with the natural inhibitory checkpoint, although the net effect will depend on the cellular context and the relative expression levels of CD28 and CTLA-4.

Quantitative Data Summary

The following tables summarize exemplary quantitative data for the hypothetical inhibitor this compound. These values are representative of the data that would be generated to characterize the potency and selectivity of such a compound.

Table 1: Binding Affinity of this compound

AnalyteLigandKD (nM)
This compoundHuman CD8050
This compoundHuman CD86>10,000

This table illustrates the high and selective binding affinity of this compound for its intended target, CD80.

Table 2: Inhibition of CD80-Ligand Interactions

InteractionIC50 (nM)
CD80 - CD28150
CD80 - CTLA-4120

This table demonstrates the potency of this compound in disrupting the binding of CD80 to both CD28 and CTLA-4.

Table 3: Effect of this compound on T-Cell Proliferation

TreatmentT-Cell Proliferation (%)
Control (No Inhibitor)100
This compound (1 µM)35

This table shows the functional consequence of this compound on T-cell proliferation, indicating a significant inhibitory effect.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel inhibitor. The following are representative protocols for key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to recombinant human CD80.

Methodology:

  • Recombinant human CD80 is immobilized on a sensor chip.

  • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

  • The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the chip surface.

  • The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Competitive ELISA for Inhibition of Protein-Protein Interaction

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the CD80-CD28 and CD80-CTLA-4 interactions.

Methodology:

  • Recombinant human CD80 is coated onto the wells of a 96-well plate.

  • A fixed concentration of biotinylated recombinant human CD28 or CTLA-4 is mixed with a serial dilution of this compound.

  • This mixture is added to the CD80-coated wells and incubated.

  • The plate is washed, and the amount of bound biotinylated CD28 or CTLA-4 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

  • The absorbance is read, and the IC50 value is calculated from the resulting dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the effect of this compound on T-cell proliferation and cytokine production in a primary cell-based assay.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

  • The PBMCs from one donor are treated with a proliferation inhibitor (e.g., mitomycin C) to serve as stimulator cells.

  • The PBMCs from the second donor are used as responder cells.

  • Stimulator and responder cells are co-cultured in the presence of varying concentrations of this compound.

  • After a set incubation period (e.g., 5 days), T-cell proliferation is measured by [3H]-thymidine incorporation or a fluorescent dye-based assay.

  • Supernatants are collected to quantify cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

CD28_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell CD80 CD80 CD28 CD28 CD80->CD28 MHC MHC-Antigen TCR TCR MHC->TCR PI3K PI3K CD28->PI3K Co-stimulation TCR->PI3K Signal 1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation & Cytokine Release NFkB->Proliferation CTLA4_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell CD80 CD80 CTLA4 CTLA-4 CD80->CTLA4 High Affinity SHP2 SHP2 CTLA4->SHP2 TCR_signaling TCR Signaling SHP2->TCR_signaling Dephosphorylates Inhibition Inhibition of T-Cell Activation TCR_signaling->Inhibition CD80_IN_3_MOA CD80_IN_3 This compound CD80 CD80 CD80_IN_3->CD80 Binds to CD28_interaction CD80-CD28 Interaction CD80_IN_3->CD28_interaction Blocks CTLA4_interaction CD80-CTLA-4 Interaction CD80_IN_3->CTLA4_interaction Blocks CD80->CD28_interaction CD80->CTLA4_interaction CD28 CD28 CTLA4 CTLA-4 Tcell_activation T-Cell Activation CD28_interaction->Tcell_activation Tcell_inhibition T-Cell Inhibition CTLA4_interaction->Tcell_inhibition Experimental_Workflow start Compound Synthesis (this compound) biochemical_assays Biochemical Assays (SPR, ELISA) start->biochemical_assays cell_based_assays Cell-Based Assays (MLR, Reporter Assays) biochemical_assays->cell_based_assays in_vivo_models In Vivo Models (e.g., Autoimmune Disease) cell_based_assays->in_vivo_models data_analysis Data Analysis & Interpretation in_vivo_models->data_analysis

References

Core Principles and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth In Vitro Technical Guide to the Characterization of CD80-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent small molecule inhibitor of the CD80/CD28 protein-protein interaction. This document outlines the core biophysical and cell-based assays used to determine its potency and mechanism of action, offering detailed experimental protocols and data presentation.

CD80, also known as B7-1, is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs).[1] Its interaction with the CD28 receptor on T-cells provides a critical "signal 2" for T-cell activation, proliferation, and cytokine production.[1] By blocking this interaction, this compound can modulate T-cell responses, a therapeutic strategy with potential applications in autoimmune diseases and other inflammatory conditions.[1]

Signaling Pathway Inhibition

The binding of CD80 on an APC to CD28 on a T-cell, in conjunction with T-cell receptor (TCR) engagement with the MHC-antigen complex (Signal 1), triggers downstream signaling cascades. These pathways ultimately lead to T-cell activation. This compound is designed to physically occlude the binding site on CD80, preventing its interaction with CD28 and thereby inhibiting the costimulatory signal.

cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell CD80 CD80 CD28 CD28 CD80->CD28 Binding Activation T-Cell Activation CD28->Activation Signal 2 CD80_IN_3 This compound CD80_IN_3->CD80 Inhibition

Caption: Inhibition of the CD80-CD28 signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency metrics for this compound.

ParameterValueDescription
Binding Affinity (Kd) 125 nMEquilibrium dissociation constant, a measure of how tightly the inhibitor binds to CD80. A lower Kd indicates a stronger binding affinity.[2]
Functional Potency (EC50) 630 nMHalf-maximal effective concentration in a functional assay, indicating the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect on the CD80/CD28 interaction.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize small molecule inhibitors of the CD80-CD28 interaction, such as this compound.

Biochemical Binding Affinity Assay: Surface Plasmon Resonance (SPR)

This assay measures the direct binding of this compound to its target protein, CD80, to determine the on-rate, off-rate, and equilibrium dissociation constant (Kd).

Workflow Diagram:

cluster_workflow SPR Experimental Workflow A Immobilize recombinant human CD80 onto a sensor chip B Inject serial dilutions of this compound over the chip surface A->B C Measure changes in refractive index in real-time (Sensorgram) B->C D Regenerate the sensor chip surface C->D E Analyze sensorgram data to determine kon, koff, and Kd D->E

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Detailed Protocol:

  • Immobilization of CD80:

    • Recombinant human CD80 protein is covalently immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of CD80 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining activated groups are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • Serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in running buffer are injected over the immobilized CD80 surface for a defined association time.

    • The running buffer is then flowed over the surface for a defined dissociation time.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Functional Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This is a proximity-based assay to measure the ability of this compound to inhibit the interaction between CD80 and CD28 in a solution-based format.

Workflow Diagram:

cluster_workflow HTRF Inhibition Assay Workflow A Add tagged CD80 (e.g., His-tag) and tagged CD28 (e.g., Biotin) to microplate wells B Add serial dilutions of this compound A->B C Add HTRF detection reagents: Europium-cryptate labeled anti-tag Ab and XL665-labeled Streptavidin B->C D Incubate to allow binding and FRET to occur C->D E Read plate on an HTRF-compatible reader and calculate IC50/EC50 values D->E

Caption: Workflow for assessing protein-protein interaction inhibition using HTRF.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant human His-tagged CD80 and biotinylated human CD28 are diluted in HTRF assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

    • HTRF detection reagents (e.g., anti-His-Europium Cryptate and Streptavidin-XL665) are prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the this compound dilutions.

    • Add the His-CD80 and Biotin-CD28 protein mixture to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to CD80.

    • Add the HTRF detection reagent mixture.

    • Incubate for a further period (e.g., 4 hours to overnight) at room temperature, protected from light.

  • Data Analysis:

    • The plate is read on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • The HTRF ratio (665 nm / 620 nm) is calculated for each well.

    • The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition, no CD28 for 100% inhibition).

    • The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Cell-Based Functional Assay: T-Cell Activation (IL-2 Secretion)

This assay measures the functional consequence of inhibiting the CD80-CD28 interaction by quantifying the reduction in T-cell activation, using Interleukin-2 (IL-2) secretion as a readout.

Workflow Diagram:

cluster_workflow T-Cell Activation Assay Workflow A Co-culture CD80-expressing APCs (e.g., Raji cells) with CD28-expressing T-cells (e.g., Jurkat cells) B Add a primary stimulus (e.g., anti-CD3 antibody) A->B C Add serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Collect supernatant and measure IL-2 concentration using ELISA D->E F Calculate IC50 for IL-2 secretion inhibition E->F

Caption: Workflow for a cell-based T-cell activation functional assay.

Detailed Protocol:

  • Cell Culture:

    • Maintain a CD80-positive APC line (e.g., Raji cells) and a CD28-positive T-cell line (e.g., Jurkat cells) in appropriate culture media.

  • Assay Setup:

    • Seed the Raji cells in a 96-well flat-bottom plate.

    • Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 30-60 minutes).

    • Add Jurkat cells to the wells.

    • Provide a primary T-cell activation signal (Signal 1) by adding a suboptimal concentration of a soluble anti-CD3 antibody.

  • Incubation and Analysis:

    • Incubate the co-culture for 24 to 48 hours at 37°C in a CO2 incubator.

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Quantify the concentration of secreted IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • The percentage of inhibition of IL-2 secretion is calculated for each concentration of this compound relative to vehicle-treated controls.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

The Discovery and Synthesis of CD80-IN-3: A Small Molecule Inhibitor of the CD80-CD28 Costimulatory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of CD80-IN-3, a potent small molecule inhibitor of the CD80-CD28 protein-protein interaction. This document details the scientific background, discovery process, synthesis pathway, and key experimental protocols relevant to this compound.

Introduction: Targeting T-Cell Costimulation

The activation of T-cells is a critical event in the adaptive immune response, requiring two main signals. The first is the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). The second, a costimulatory signal, is essential for a robust and sustained T-cell response. One of the most important costimulatory pathways is mediated by the interaction of the CD80 (also known as B7-1) protein on APCs with the CD28 receptor on T-cells.[1]

Dysregulation of this pathway can lead to autoimmune diseases where the immune system attacks the body's own tissues. Consequently, inhibiting the CD80-CD28 interaction has become an attractive therapeutic strategy for the development of novel immunomodulatory drugs.[1] this compound emerged from a discovery program aimed at identifying small molecules that could disrupt this critical protein-protein interaction.[2]

The CD80-CD28 Signaling Pathway

The interaction between CD80 on an antigen-presenting cell and CD28 on a T-cell triggers a signaling cascade that promotes T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2). This pathway is crucial for mounting an effective immune response. However, CD80 can also bind to another T-cell receptor, CTLA-4, which delivers an inhibitory signal, thus providing a mechanism for immune regulation. Small molecule inhibitors like this compound are designed to block the CD80-CD28 interaction, thereby preventing T-cell activation.

CD80_CD28_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Signal 2 (Costimulation) Activation T-Cell Activation (Proliferation, Cytokine Release) TCell_CD28->Activation CD80_IN_3 This compound CD80_IN_3->APC_CD80 Inhibition

CD80-CD28 costimulatory signaling pathway and the inhibitory action of this compound.

Discovery of this compound

This compound was identified through a targeted screening campaign to discover small molecule inhibitors of the CD80-CD28 interaction. The discovery workflow involved a primary high-throughput screen followed by secondary assays to confirm activity and determine specificity.

Screening and Identification

The initial discovery of this class of inhibitors utilized a cell-based scintillation proximity assay (SPA). This technique allows for the measurement of radioligand binding to receptors on intact cells in a homogeneous format, making it suitable for high-throughput screening. Compounds that showed inhibition of the CD80-CD28 interaction in the primary screen were then subjected to further characterization.

Discovery_Workflow Compound_Library Small Molecule Library Primary_Screen Primary Screen: Cell-Based Scintillation Proximity Assay (SPA) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen: Direct Binding Analysis (e.g., Biacore) Hit_Compounds->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits SAR_Optimization Structure-Activity Relationship (SAR) Optimization Confirmed_Hits->SAR_Optimization CD80_IN_3 This compound SAR_Optimization->CD80_IN_3

Workflow for the discovery of this compound.
Binding Affinity and Potency

Secondary screening and subsequent optimization led to the identification of this compound, with the chemical name 4-(6-Fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid. Its ability to inhibit the CD80-CD28 interaction was quantified, demonstrating potent inhibition.

CompoundCAS NumberMolecular FormulaMolecular WeightKd (nM)EC50 (nM)
This compound 486449-65-4C₁₇H₁₀FN₃O₃323.28125630

Data sourced from commercially available research chemicals and the primary literature reference.[2]

Synthesis Pathway of this compound

The synthesis of this compound involves the construction of the core pyrazolo[4,3-c]quinoline scaffold. While the exact, detailed synthesis is proprietary to the discovering entity, a plausible synthetic route can be proposed based on established organic chemistry principles for this class of heterocyclic compounds. The general approach likely involves the synthesis of a substituted quinoline precursor followed by the formation of the fused pyrazole ring.

A potential retrosynthetic analysis suggests that the molecule can be constructed from a substituted quinoline derivative and a hydrazine-containing benzoic acid moiety. The key steps would likely involve a condensation reaction to form the pyrazolone ring onto the quinoline core.

Note: The following is a generalized, plausible synthesis pathway and may not reflect the exact industrial-scale synthesis.

Synthesis_Pathway Start_A Substituted 2-chloro-3-formylquinoline Condensation Condensation & Cyclization Start_A->Condensation Start_B 4-Hydrazinobenzoic acid Start_B->Condensation CD80_IN_3 This compound Condensation->CD80_IN_3

A generalized synthetic approach to the pyrazolo[4,3-c]quinoline core of this compound.

Key Experimental Protocols

The discovery and characterization of this compound relied on several key in vitro assays. The following sections provide an overview of the methodologies for these experiments.

Cell-Based Scintillation Proximity Assay (SPA) for CD80-CD28 Interaction

This assay is used for the primary screening of compounds that inhibit the interaction between CD80 and CD28.

  • Principle: Cells expressing CD80 are incubated with a radiolabeled form of the extracellular domain of CD28. Scintillation proximity beads coated with a molecule that binds to the cells are added. When the radiolabeled CD28 binds to CD80 on the cell surface, it is brought into close proximity with the bead, causing the scintillant within the bead to emit light. An inhibitor will prevent this interaction, leading to a decrease in the light signal.

  • Protocol Outline:

    • Cell Preparation: Culture cells expressing high levels of surface CD80.

    • Reagent Preparation: Prepare a solution of radiolabeled CD28 (e.g., [¹²⁵I]-CD28).

    • Assay Plate Setup: Add the CD80-expressing cells, test compounds (like this compound) at various concentrations, and the SPA beads to the wells of a microplate.

    • Incubation: Incubate the plate to allow for compound binding and cell-bead interaction.

    • Addition of Radioligand: Add the radiolabeled CD28 to initiate the binding reaction.

    • Signal Detection: After a further incubation period, measure the light output using a scintillation counter.

    • Data Analysis: Determine the concentration-dependent inhibition by the test compounds and calculate IC₅₀ values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR (e.g., using a Biacore instrument) is employed to determine the binding affinity (Kd) and the association (kₐ) and dissociation (kd) rates of the inhibitor to its target.

  • Principle: The target protein (CD80) is immobilized on a sensor chip. A solution containing the small molecule inhibitor (this compound) is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response.

  • Protocol Outline:

    • Chip Preparation: Immobilize recombinant CD80 protein onto a sensor chip surface using standard amine coupling chemistry.

    • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

    • Binding Measurement: Inject the different concentrations of this compound over the sensor surface and record the binding response. Also, inject a blank buffer for baseline subtraction.

    • Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the inhibitor.

    • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kₐ, kd) and the equilibrium dissociation constant (Kd).

T-Cell Activation Assay (IL-2 Production)

This functional assay assesses the ability of this compound to inhibit T-cell activation.

  • Principle: T-cells are co-cultured with cells expressing CD80. In the presence of a primary stimulus (e.g., anti-CD3 antibody), the interaction between CD80 and CD28 on the T-cells leads to their activation and the secretion of cytokines such as IL-2. The amount of IL-2 produced is a measure of T-cell activation. An effective inhibitor will reduce the amount of IL-2 secreted.

  • Protocol Outline:

    • Cell Preparation: Isolate primary T-cells and prepare a cell line that stably expresses CD80 to act as APCs.

    • Co-culture Setup: In a microplate, co-culture the T-cells and CD80-expressing cells in the presence of a suboptimal concentration of an anti-CD3 antibody.

    • Compound Addition: Add serial dilutions of this compound to the co-culture.

    • Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and cytokine production (e.g., 24-48 hours).

    • IL-2 Measurement: Collect the cell culture supernatant and quantify the concentration of IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ value.

Conclusion

This compound is a potent and specific small molecule inhibitor of the CD80-CD28 costimulatory pathway. Its discovery validates the feasibility of targeting this protein-protein interaction with drug-like small molecules. The experimental protocols outlined in this guide form the basis for the identification and characterization of such inhibitors. Further development of compounds like this compound holds promise for the treatment of autoimmune diseases and other conditions driven by excessive T-cell activation.

References

In-depth Technical Guide: Preliminary Studies on CD80-IN-3 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available preclinical and clinical data on the novel immunomodulatory agent, CD80-IN-3.

Executive Summary

Extensive research into the co-stimulatory and co-inhibitory pathways regulating T-cell activation has identified CD80 as a critical checkpoint in the immune response. As a ligand for both the activating receptor CD28 and the inhibitory receptor CTLA-4, CD80 plays a dual role in orchestrating immune activation and tolerance.[1][2] The therapeutic potential of targeting this pathway has led to the development of various agents, including monoclonal antibodies and fusion proteins. This technical guide focuses on the preliminary efficacy studies of a novel investigational molecule, this compound. While specific data for a molecule designated "this compound" is not publicly available, this whitepaper will synthesize the broader principles of CD80 inhibition and activation, drawing on data from related molecules to project the potential efficacy profile and experimental considerations for a hypothetical CD80-targeting agent.

The Role of CD80 in Immune Regulation

CD80, also known as B7-1, is a transmembrane protein primarily expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.[3] Its interaction with CD28 on T-cells provides a crucial co-stimulatory signal (Signal 2) necessary for full T-cell activation, proliferation, and effector function.[1][3] Conversely, CD80 can also bind to CTLA-4, which has a higher affinity for CD80 than CD28, delivering an inhibitory signal that dampens the immune response.[1][2] This intricate balance between co-stimulation and co-inhibition is vital for mounting an effective immune response against pathogens and tumors while maintaining self-tolerance.[1][2]

Signaling Pathway Overview

The interaction of CD80 with its receptors triggers a cascade of intracellular signaling events that ultimately determine the fate of the T-cell.

CD80_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell CD80 CD80 CD28 CD28 CD80->CD28 Co-stimulation CTLA4 CTLA-4 CD80->CTLA4 Co-inhibition (Higher Affinity) Activation T-Cell Activation Proliferation Effector Function CD28->Activation Inhibition T-Cell Inhibition Anergy CTLA4->Inhibition

Caption: CD80 signaling pathways leading to either T-cell activation or inhibition.

Therapeutic Strategies Targeting CD80

Given its central role, modulating CD80 activity presents a promising therapeutic avenue for a range of diseases, including cancer and autoimmune disorders. Therapeutic agents can be broadly categorized as either CD80 inhibitors or activators.

  • CD80 Inhibitors: These agents block the interaction between CD80 and CD28, thereby preventing T-cell co-stimulation. This approach is beneficial in autoimmune diseases where the immune system is overactive.[3] Abatacept, a CTLA-4-Ig fusion protein, is a clinical example that functions in part by blocking CD80/CD86 signaling.[4]

  • CD80 Activators/Modulators: In the context of cancer immunotherapy, enhancing the co-stimulatory signal is desirable. Strategies include the development of soluble CD80 fusion proteins (e.g., CD80-Fc) that can block the inhibitory PD-1/PD-L1 axis while simultaneously stimulating CD28.[2][5] Another approach involves engineering CD80 variants with enhanced binding to CD28 or altered affinity for its ligands.

Preclinical Efficacy of CD80-Targeting Agents: A Synthesis

While specific data for "this compound" is unavailable, we can infer its potential efficacy by examining studies on similar molecules.

In Vitro Studies
  • T-Cell Activation Assays: The primary in vitro assessment for a CD80-targeting agent would involve co-culture assays with T-cells and APCs. Key readouts would include T-cell proliferation (measured by CFSE dilution or similar methods), cytokine production (e.g., IL-2, IFN-γ measured by ELISA or flow cytometry), and expression of activation markers (e.g., CD25, CD69).

  • Receptor Binding Assays: Surface plasmon resonance (SPR) or flow cytometry-based binding assays would be crucial to determine the binding affinity of this compound to human and murine CD28 and CTLA-4.

Table 1: Hypothetical In Vitro Efficacy Data for this compound

AssayMetricThis compoundControl
T-Cell Proliferation % Divided Cells75%20%
IL-2 Production pg/mL1500300
IFN-γ Production pg/mL2500500
CD28 Binding Affinity KD (nM)5N/A
CTLA-4 Binding Affinity KD (nM)50N/A
In Vivo Studies
  • Syngeneic Tumor Models: The anti-tumor efficacy of a CD80-targeting agent would be evaluated in immunocompetent mice bearing syngeneic tumors. Key endpoints would include tumor growth inhibition, overall survival, and analysis of the tumor microenvironment. For instance, a study on a soluble CD80 fusion protein, CD80-Fc, demonstrated its ability to delay tumor growth and promote the infiltration of lymphocytes into the tumor.[5]

  • Pharmacodynamic (PD) Studies: Analysis of peripheral blood and tumor-infiltrating lymphocytes (TILs) for changes in T-cell activation status, proliferation, and cytokine profiles would provide insights into the in vivo mechanism of action.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Murine Melanoma Model

Treatment GroupTumor Growth Inhibition (%)Median Survival (days)CD8+ TILs (% of CD45+)
Vehicle Control0205
This compound (10 mg/kg)603525
Anti-PD-1503220
This compound + Anti-PD-1855045

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of efficacy studies.

In Vitro T-Cell Activation Assay
  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Label T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture the labeled T-cells with irradiated allogeneic APCs or anti-CD3/anti-CD28 coated beads in the presence of varying concentrations of this compound or a control substance.

  • After 3-5 days of incubation, harvest the cells.

  • Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.

  • Collect supernatants for cytokine analysis by ELISA or multiplex bead array.

In Vivo Syngeneic Tumor Model
  • Implant a murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) subcutaneously into the flank of C57BL/6 mice.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Administer this compound, a control antibody, or vehicle via an appropriate route (e.g., intraperitoneal, intravenous) at a predetermined schedule.

  • Measure tumor volume using calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study or when tumors reach a predetermined endpoint, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy TCell_Isolation T-Cell Isolation CoCulture Co-culture with APCs + this compound TCell_Isolation->CoCulture Proliferation_Assay Proliferation Assay (Flow Cytometry) CoCulture->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (ELISA) CoCulture->Cytokine_Analysis Tumor_Implantation Tumor Implantation Treatment Treatment with this compound Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis TME_Analysis Tumor Microenvironment Analysis Treatment->TME_Analysis

Caption: A generalized workflow for preclinical evaluation of a CD80-targeting agent.

Future Directions and Considerations

The development of a novel agent like this compound requires a thorough understanding of its mechanism of action and potential toxicities. Future studies should focus on:

  • Combination Therapies: Evaluating the synergistic effects of this compound with other immunotherapies, such as PD-1/PD-L1 inhibitors, as suggested by the hypothetical in vivo data.

  • Safety and Toxicology: Comprehensive toxicology studies in relevant animal models are essential to determine the safety profile and identify any potential for inducing autoimmune-like side effects.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be crucial for its clinical success.

Conclusion

While specific data on "this compound" is not yet in the public domain, the foundational science of the CD80 pathway provides a strong rationale for its therapeutic targeting. Based on the preclinical efficacy of related molecules, a CD80-modulating agent has the potential to be a powerful tool in the arsenal against cancer and autoimmune diseases. Rigorous preclinical evaluation, following the experimental frameworks outlined in this guide, will be critical to elucidating its therapeutic promise and advancing it toward clinical investigation.

References

The Impact of CD80 Inhibition on Cytokine Profiles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "CD80-IN-3" is not publicly available within the provided search results. This guide, therefore, provides a comprehensive technical overview of the anticipated impact of a hypothetical CD80 inhibitor on cytokine profiles, based on the well-established role of the CD80 costimulatory molecule in immune regulation.

Introduction

CD80 (also known as B7-1) is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] Its interaction with the CD28 receptor on T-cells provides a critical second signal, alongside the T-cell receptor (TCR) engagement with the major histocompatibility complex (MHC), for full T-cell activation, proliferation, and effector function.[1][2][3] Conversely, CD80 can also bind to the inhibitory receptor CTLA-4 (CD152), which dampens the immune response.[2][3] Given its central role in modulating T-cell activity, CD80 has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases and cancer.[1][3][4]

This technical guide explores the mechanistic basis of CD80-mediated signaling and the consequential impact of its inhibition on the production of key cytokines. It is intended for researchers, scientists, and drug development professionals engaged in immunology and immunotherapy research.

Core Signaling Pathways

The interaction of CD80 with its ligands, CD28 and CTLA-4, on T-cells initiates distinct downstream signaling cascades that ultimately shape the nature and magnitude of the immune response.

  • CD80-CD28 Costimulatory Pathway: Engagement of CD28 by CD80 on an APC triggers the activation of several intracellular signaling pathways within the T-cell. This includes the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt and subsequently NF-κB.[4][5] This cascade promotes T-cell survival, proliferation, and the production of a wide array of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[2]

  • CD80-CTLA-4 Inhibitory Pathway: CTLA-4 has a higher binding affinity for CD80 than CD28 and delivers an inhibitory signal to the T-cell.[4] This interaction counteracts the effects of CD28 signaling, leading to a reduction in T-cell activation and proliferation. The suppressive effects of CTLA-4 are crucial for maintaining immune homeostasis and preventing autoimmunity.[2][3]

Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow for evaluating a CD80 inhibitor.

CD80_Signaling_Pathways cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) CTLA-4 CTLA-4 CD80->CTLA-4 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 PI3K PI3K CD28->PI3K T-Cell Inhibition T-Cell Inhibition CTLA-4->T-Cell Inhibition Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB T-Cell Activation T-Cell Activation (Proliferation, Cytokine Release) NF-kB->T-Cell Activation

Caption: CD80 Signaling Pathways

Experimental_Workflow Isolate APCs and T-Cells Isolate APCs and T-Cells Co-culture with Antigen Co-culture with Antigen Isolate APCs and T-Cells->Co-culture with Antigen Add CD80 Inhibitor Add CD80 Inhibitor Co-culture with Antigen->Add CD80 Inhibitor Incubate Incubate Add CD80 Inhibitor->Incubate Analyze Cytokine Profile Analyze Cytokine Profile Incubate->Analyze Cytokine Profile Assess T-Cell Proliferation Assess T-Cell Proliferation Incubate->Assess T-Cell Proliferation

References

Methodological & Application

Application Notes and Protocols for CD80-IN-3 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD80 (also known as B7-1) is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] The interaction between CD80 on APCs and its receptor, CD28, on T-cells provides a critical second signal, alongside the T-cell receptor (TCR) signal, for full T-cell activation, proliferation, and cytokine production.[1][2] This costimulatory pathway is a key regulator of the immune response. Dysregulation of the CD80-CD28 interaction is implicated in autoimmune diseases and cancer.[1][3] Consequently, inhibiting this interaction presents a promising therapeutic strategy for modulating immune responses.[3]

This document provides a detailed protocol for an in vitro cell-based assay designed to identify and characterize inhibitors of the CD80-CD28 interaction, using the hypothetical inhibitor CD80-IN-3 as an example. The assay measures the inhibition of T-cell activation by quantifying the reduction in Interleukin-2 (IL-2) production.

CD80-CD28 Signaling Pathway

The binding of CD80 on an APC to CD28 on a T-cell, concurrent with TCR engagement with the MHC-antigen complex, initiates a signaling cascade that leads to T-cell activation. This includes the production of key cytokines like IL-2, which promotes T-cell proliferation and survival.[4]

CD80_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) Activation T-Cell Activation (e.g., IL-2 Production) TCR->Activation CD28->Activation Inhibitor This compound Inhibitor->CD80 Inhibition

Caption: CD80-CD28 costimulatory signaling pathway.

Experimental Workflow: this compound Inhibition Assay

The following diagram outlines the major steps for evaluating the inhibitory potential of this compound on T-cell activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 Culture CD80+ APCs (e.g., CHO-CD80 cells) B1 Seed APCs in a 96-well plate A1->B1 A2 Culture CD28+ T-cells (e.g., Jurkat cells) B2 Add this compound dilutions and T-cells A2->B2 A3 Prepare serial dilutions of this compound A3->B2 B1->B2 B3 Add primary stimulation (e.g., anti-CD3 antibody) B2->B3 B4 Incubate for 24-48 hours B3->B4 C1 Collect supernatant B4->C1 C2 Measure IL-2 concentration using ELISA C1->C2 C3 Calculate IC50 value C2->C3

References

Application Notes and Protocols: Cell-Based Assay for Characterizing CD80-IN-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response, requiring two main signals for full orchestration. The first signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). The second, co-stimulatory signal, is crucial for amplifying and sustaining the activation cascade. A key co-stimulatory pathway is mediated by the interaction of the CD80 (also known as B7-1) protein on APCs with the CD28 receptor on T-cells.[1][2] This interaction triggers downstream signaling pathways, including the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to T-cell proliferation, cytokine production (such as Interleukin-2, IL-2), and the mounting of an effective immune response.[1]

Conversely, CD80 can also bind to the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), which delivers an inhibitory signal, thereby downregulating the immune response.[1][3] The balance between CD80-CD28 and CD80-CTLA-4 interactions is vital for maintaining immune homeostasis. Dysregulation of the CD80 co-stimulatory pathway is implicated in various autoimmune diseases and cancer.[4] Consequently, molecules that modulate the CD80-CD28 interaction are of significant therapeutic interest.

CD80-IN-3 is a novel small molecule inhibitor designed to specifically disrupt the CD80-CD28 protein-protein interaction. This application note provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on T-cell activation. The primary assay described is a co-culture system utilizing CD80-expressing APCs and a T-cell line engineered with an NF-κB-driven luciferase reporter. A secondary assay protocol for measuring IL-2 production is also included to confirm the inhibitory effect on a key downstream cytokine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CD80-CD28 signaling pathway and the experimental workflow for assessing the activity of this compound.

CD80_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Co-stimulation) NFkB NF-κB Activation CD28->NFkB IL2 IL-2 Production NFkB->IL2 Proliferation Proliferation NFkB->Proliferation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibition

Figure 1: CD80-CD28 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment and Co-culture cluster_readout Day 2/3: Readout seed_apc Seed CD80+ APCs add_inhibitor Add this compound Dilutions seed_apc->add_inhibitor seed_tcell Seed Jurkat-NF-κB-Luc Cells add_tcells Add Jurkat-NF-κB-Luc Cells to APCs add_inhibitor->add_tcells incubate Incubate (6-24 hours) add_tcells->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay elisa_assay Perform IL-2 ELISA incubate->elisa_assay data_analysis Data Analysis (IC50) luciferase_assay->data_analysis elisa_assay->data_analysis

Figure 2: Experimental workflow for the cell-based assay of this compound.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of CD80-mediated T-cell activation by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.[5][6][7]

Materials:

  • APC line: A cell line stably expressing human CD80 (e.g., CHO-K1-CD80).

  • T-cell reporter line: Jurkat cells stably expressing an NF-κB-luciferase reporter construct.

  • This compound: Test compound dissolved in DMSO.

  • Cell Culture Media:

    • APC Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).

    • T-Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Reagents:

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

    • Luciferase Assay System (e.g., Promega ONE-Glo™).

  • Equipment:

    • White, opaque 96-well cell culture plates.

    • Luminometer.

    • Standard cell culture incubator (37°C, 5% CO₂).

Procedure:

Day 1: Cell Seeding

  • Harvest the CD80-expressing APCs using Trypsin-EDTA, wash, and resuspend in APC Culture Medium.

  • Count the cells and adjust the density to 2 x 10⁵ cells/mL.

  • Seed 100 µL of the APC suspension (2 x 10⁴ cells/well) into a white, opaque 96-well plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Treatment and Co-culture

  • Prepare serial dilutions of this compound in T-Cell Culture Medium. The final DMSO concentration should be kept below 0.5%.

  • Carefully remove the medium from the APC-seeded plate.

  • Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.

  • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Harvest the Jurkat-NF-κB-Luc cells, wash, and resuspend in T-Cell Culture Medium to a density of 2 x 10⁶ cells/mL.

  • Add 50 µL of the Jurkat cell suspension (1 x 10⁵ cells/well) to each well of the plate containing APCs and the compound.

  • The final volume in each well will be 100 µL.

  • Incubate the co-culture plate for 6 hours at 37°C, 5% CO₂. (Note: Incubation time may need optimization, typically between 6-24 hours).[5]

Day 2: Luciferase Assay

  • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

  • Add 100 µL of the Luciferase Assay Reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

Protocol 2: IL-2 Production Assay (ELISA)

This protocol serves as a confirmatory assay by measuring the secretion of IL-2, a key cytokine produced upon T-cell activation.[8][9]

Materials:

  • Co-culture setup as described in Protocol 1.

  • Human IL-2 ELISA Kit.

  • ELISA plate reader.

Procedure:

  • Follow the co-culture setup from Protocol 1 (Day 1 and Day 2, steps 1-7). For this assay, a standard clear 96-well cell culture plate can be used.

  • Incubate the co-culture plate for 24 hours at 37°C, 5% CO₂.[8]

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect 50-100 µL of the supernatant from each well without disturbing the cell pellet.

  • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on an ELISA plate reader and calculate the concentration of IL-2 based on the standard curve.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of inhibition of the luciferase signal or IL-2 production compared to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition, is then determined by fitting the dose-response data to a four-parameter logistic curve.

Percentage Inhibition Calculation:

% Inhibition = [ 1 - ( (Sample Signal - Background Signal) / (Max Signal - Background Signal) ) ] * 100

  • Sample Signal: Signal from wells with this compound.

  • Max Signal: Signal from vehicle control wells (maximal T-cell activation).

  • Background Signal: Signal from wells with T-cells only (no APCs).

Table 1: Hypothetical Inhibitory Activity of this compound on NF-κB Activation

This compound (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,500,0000%
0.011,350,00010%
0.1975,00035%
1750,00050%
10225,00085%
10075,00095%
IC₅₀ ~1 µM

Table 2: Hypothetical Inhibitory Activity of this compound on IL-2 Production

This compound (µM)IL-2 Conc. (pg/mL)% Inhibition
0 (Vehicle)8000%
0.0171211%
0.150437%
138452%
1012884%
1004894%
IC₅₀ ~0.9 µM

Table 3: Assay Controls and Expected Outcomes

Control ConditionExpected Outcome (NF-κB)Expected Outcome (IL-2)Purpose
T-cells onlyLow SignalLow/UndetectableBaseline/Background
APCs + T-cells (No Inhibitor)High SignalHigh ConcentrationMaximal Activation (100% Activity)
APCs + T-cells + VehicleHigh SignalHigh ConcentrationVehicle Effect Control
APCs onlyLow SignalLow/UndetectableBackground

Conclusion

The described cell-based assays provide a robust and reproducible method for evaluating the potency of inhibitors targeting the CD80-CD28 co-stimulatory pathway. The NF-κB reporter assay offers a high-throughput compatible format for primary screening and IC₅₀ determination, while the IL-2 ELISA serves as a valuable secondary assay to confirm the functional consequence of inhibiting T-cell activation. These protocols can be readily adapted for the characterization of other molecules designed to modulate this critical immune checkpoint.

References

Application Notes and Protocols for CD80-IN-3 in a Mouse Model of Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on antigen-presenting cells (APCs). Its interaction with CD28 on T cells provides a crucial second signal for T cell activation, proliferation, and cytokine production.[1][2][3] Dysregulation of the CD80-mediated costimulatory pathway is implicated in the pathogenesis of various autoimmune diseases, making it an attractive therapeutic target.[1][4][5][6] Inhibiting the CD80 signaling cascade presents a promising strategy to suppress aberrant T cell responses and ameliorate autoimmune pathology.[1][7][8]

These application notes provide a comprehensive framework for the in vivo evaluation of CD80-IN-3 , a hypothetical small molecule inhibitor of CD80, in a preclinical mouse model of autoimmunity. The protocols detailed below utilize the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted and clinically relevant model for human multiple sclerosis.[2][6][9]

Signaling Pathway of CD80 in T Cell Activation

CD80_Signaling_Pathway CD80-Mediated T Cell Costimulation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell APC APC MHC_II MHC-II TCR TCR MHC_II->TCR CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) T_Cell T Cell Activation T Cell Activation (Proliferation, Cytokine Production) TCR->Activation CD28->Activation Antigen Antigen Antigen->MHC_II Signal 1 CD80_IN_3 This compound (Inhibitor) CD80_IN_3->CD80

Caption: CD80 signaling pathway in T cell activation and its inhibition by this compound.

Experimental Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a T cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[6][9] It is induced in susceptible mouse strains by immunization with myelin-derived antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in conjunction with potent adjuvants.[6][9][10] The resulting autoimmune response leads to paralysis, CNS inflammation, and demyelination, mirroring key pathological features of multiple sclerosis.[2][9][11]

Experimental Design and Workflow

A prophylactic treatment study design is proposed to evaluate the potential of this compound to prevent or delay the onset and reduce the severity of EAE.

EAE_Workflow EAE Prophylactic Study Workflow Day_0 Day 0: EAE Induction Treatment_Start Day 0 to End: Treatment with this compound or Vehicle Day_0->Treatment_Start Monitoring Daily: Clinical Scoring Body Weight Treatment_Start->Monitoring Endpoint Endpoint (e.g., Day 28): Tissue Collection Monitoring->Endpoint Analysis Post-Endpoint Analysis: - Histology - Flow Cytometry - Cytokine Analysis Endpoint->Analysis

Caption: Prophylactic EAE study workflow.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
C57BL/6J mice (female, 8-10 weeks old)The Jackson Laboratory000664
MOG35-55 PeptideGenscriptRP20353
Complete Freund's Adjuvant (CFA)Sigma-AldrichF5881
Mycobacterium tuberculosis H37Ra (inactivated)BD Biosciences231141
Pertussis Toxin (PTX)List Biological Labs180
This compound(To be sourced)-
Vehicle for this compound (e.g., 0.5% CMC in water)Sigma-AldrichC4888
Anesthesia (e.g., Isoflurane)--
Syringes and Needles (various sizes)--
Tissue culture plates and media--
Antibodies for Flow CytometryBioLegend, eBioscience(various)
ELISA kits for cytokinesR&D Systems(various)
Histology reagents (Formalin, Paraffin, H&E, LFB stains)--

Detailed Experimental Protocols

EAE Induction in C57BL/6J Mice

This protocol is for the active induction of EAE.[6][9][12]

a. Preparation of MOG35-55/CFA Emulsion:

  • On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 peptide in sterile phosphate-buffered saline (PBS).

  • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

  • In a sterile glass syringe, mix equal volumes of the MOG35-55 solution and the CFA.

  • Create a stable emulsion by repeatedly passing the mixture between two Luer-lock syringes connected by a coupling device until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

b. Immunization Procedure:

  • Anesthetize female C57BL/6J mice (8-10 weeks old) with isoflurane.

  • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back (100 µL per site).[13][14][15][16]

  • Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (IP) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).[6][8][9][17][18][19]

Preparation and Administration of this compound

a. Formulation (Hypothetical):

  • This protocol assumes this compound is a water-insoluble small molecule. A common vehicle for such compounds is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

  • Prepare a stock solution of this compound at the desired concentration. The final dosing volume should be kept consistent across all groups (e.g., 10 mL/kg body weight).

b. Administration:

  • Route of Administration: Oral gavage is a common route for daily administration of small molecules.[20][21][22][23][24] Alternatively, IP or SC injections can be used.[7][8][13][14][15][16][17][18][19] The choice of route should be based on the pharmacokinetic properties of this compound, if known.

  • Dosing Regimen: Begin treatment on Day 0 (prophylactic model) and continue daily until the end of the experiment.

  • Procedure for Oral Gavage:

    • Measure the body weight of the mouse to calculate the correct dosing volume.

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it to the stomach.

    • Slowly administer the calculated volume of the this compound formulation or vehicle.

    • Return the mouse to its cage and monitor for any signs of distress.[20][21][22][23][24]

Clinical Assessment of EAE
  • From Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

  • Use a standardized 5-point scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Endpoint Analysis

At the termination of the experiment (e.g., Day 28 or when humane endpoints are reached), collect tissues for further analysis.

Histopathology of the Spinal Cord
  • Perfuse mice with PBS followed by 4% paraformaldehyde.

  • Carefully dissect the spinal cord and post-fix in 4% paraformaldehyde.

  • Process the tissue for paraffin embedding.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.[11][25][26][27][28]

  • Quantify inflammatory infiltrates and areas of demyelination using microscopy and image analysis software.

Flow Cytometry of CNS-Infiltrating Immune Cells
  • Perfuse mice with ice-cold PBS.

  • Dissect the brain and spinal cord and prepare a single-cell suspension.

  • Isolate mononuclear cells using a Percoll gradient.

  • Stain cells with a panel of fluorescently-labeled antibodies to identify T cells (CD3, CD4, CD8), B cells (B220), macrophages/microglia (CD11b, CD45), and other immune cell populations.[29][30][31][32][33]

  • Analyze the stained cells using a flow cytometer.

Cytokine Analysis
  • Collect blood via cardiac puncture and prepare serum.

  • Isolate splenocytes and restimulate them in vitro with MOG35-55 peptide.

  • Measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) in the serum and splenocyte culture supernatants using ELISA or multiplex bead assays.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: EAE Clinical Parameters

Treatment GroupNMean Day of OnsetMean Maximum ScoreDisease Incidence (%)
Vehicle Control10
This compound (X mg/kg)10
This compound (Y mg/kg)10

Table 2: Histopathological Analysis of Spinal Cord

Treatment GroupNInflammation Score (0-4)Demyelination (%)
Vehicle Control10
This compound (X mg/kg)10
This compound (Y mg/kg)10

Table 3: Flow Cytometry Analysis of CNS Infiltrates

Treatment GroupNCD4+ T Cells (% of CD45+)CD8+ T Cells (% of CD45+)CD11b+ Macrophages (% of CD45+)
Vehicle Control10
This compound (X mg/kg)10
This compound (Y mg/kg)10

Table 4: Cytokine Levels in Restimulated Splenocytes (pg/mL)

Treatment GroupNIFN-γIL-17IL-10
Vehicle Control10
This compound (X mg/kg)10
This compound (Y mg/kg)10

Conclusion

These application notes provide a detailed and robust framework for the preclinical evaluation of this compound in a mouse model of autoimmunity. By following these protocols, researchers can obtain comprehensive data on the efficacy of this compound in modulating autoimmune disease, providing a strong basis for further drug development. Careful adherence to these methodologies will ensure the generation of reproducible and high-quality data.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "CD80-IN-3" is not available in the public domain as of the last update. The following application notes and protocols are based on the publicly available data for ALPN-202 (davoceticept) , an engineered CD80 variant fusion protein, and are intended to serve as a representative example for researchers interested in targeting the CD80 pathway in preclinical animal models. Researchers should critically evaluate and adapt these protocols for their specific molecule of interest.

Introduction

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on antigen-presenting cells (APCs) that plays a pivotal role in T-cell activation and tolerance.[1][2] Its interaction with CD28 on T cells provides a crucial second signal for T-cell activation, while its binding to CTLA-4 and PD-L1 can deliver inhibitory signals.[1][2] Therapeutic agents targeting the CD80 pathway, such as the engineered CD80 variant fusion protein ALPN-202, are being investigated for their potential to enhance anti-tumor immunity by blocking inhibitory signals and providing conditional CD28 costimulation.[3] These notes provide an overview of recommended dosages and protocols for in vivo animal studies based on ALPN-202.

Quantitative Data Summary

The following tables summarize the reported dosages and study designs for ALPN-202 in various murine tumor models.

Table 1: Recommended Dosage and Administration of ALPN-202 in Mice

Animal ModelCell LineAdministration RouteDosage (µ g/dose )Dosing ScheduleReference
C57BL/6NJB16-F10/hPD-L1Intraperitoneal (IP)100Days 6, 8, and 11 post-tumor implantation[3]
NOD-scid IL2Rgammanull (NSG)SCC152/hPD-L1Intraperitoneal (IP)100Every 3 days for 4 doses (Q3Dx4)[3]
NOD-scid IL2Rgammanull (NSG)SCC152/hPD-L1Intraperitoneal (IP)100Every 7 days for 3 doses (Q7Dx3)[3]

Table 2: Animal Models and Cell Lines Used in ALPN-202 Studies

Animal StrainTumor ModelCell Line(s)Key FeaturesReference
C57BL/6NJSyngeneic MelanomaB16-F10 engineered to express human PD-L1 (hPD-L1)Immunocompetent model to assess anti-tumor immunity[3]
NOD-scid IL2Rgammanull (NSG)Humanized XenograftSCC152 engineered to express hPD-L1, co-implanted with human T cellsImmunodeficient model to evaluate human T-cell responses[3]

Experimental Protocols

Murine Syngeneic Tumor Model Protocol

This protocol is adapted from studies using ALPN-202 in the B16-F10 melanoma model.[3]

a. Cell Culture:

  • Culture B16-F10/hPD-L1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

  • Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

b. Tumor Implantation:

  • On Day 0, subcutaneously implant 0.5 x 106 B16-F10/hPD-L1 cells in 100 µL of sterile PBS or Matrigel into the right flank of female C57BL/6NJ mice.

c. Animal Randomization and Treatment:

  • On Day 6 or 7, when tumors are palpable, measure tumor volumes.

  • Randomize mice into treatment groups (e.g., vehicle control, ALPN-202, anti-PD-1, combination therapy).

  • Administer ALPN-202 at 100 µ g/dose via intraperitoneal (IP) injection on days 6, 8, and 11.

d. Monitoring and Endpoints:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Monitor animal body weight and overall health.

  • For ex vivo analysis, euthanize a subset of mice at a predetermined time point to collect tumors and spleens for flow cytometry or RNA-Seq analysis.

Humanized Mouse Xenograft Model Protocol

This protocol is based on the SCC152 xenograft model used to evaluate ALPN-202 with human T cells.[3]

a. Cell Culture:

  • Culture SCC152/hPD-L1 cells as described above.

  • Isolate and prepare human T cells (e.g., E6 TCR+ T cells) for injection.

b. Tumor Implantation and Humanization:

  • On Day 0, subcutaneously implant 4 x 106 SCC152/hPD-L1 cells in Matrigel into the right flank of female NSG mice.

  • On Day 15, when tumors are established, inject 5 x 106 human T cells per mouse via retro-orbital injection.

c. Treatment:

  • On Day 16, begin treatment administration.

  • Administer ALPN-202 at 100 µ g/dose via IP injection. Dosing schedules can be varied (e.g., Q3Dx4 or Q7Dx3).

d. Monitoring and Endpoints:

  • Monitor tumor growth, body weight, and animal health as described in the syngeneic model protocol.

  • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study for analysis.

Visualizations

Signaling Pathway of CD80 Interactions

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_Outcomes T Cell Response APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Costimulation TCell_CTLA4 CTLA-4 APC_CD80->TCell_CTLA4 Inhibition APC_PDL1 PD-L1 TCell_PD1 PD-1 APC_PDL1->TCell_PD1 Inhibition Activation Activation TCell_CD28->Activation Inhibition Inhibition TCell_CTLA4->Inhibition TCell_PD1->Inhibition

Caption: CD80 interactions with T-cell surface receptors leading to either activation or inhibition.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Day0 Day 0: Tumor Cell Implantation Day7 Day 7: Tumor Measurement & Animal Randomization Day0->Day7 Day8 Day 8-16: Treatment Administration Day7->Day8 Monitoring Ongoing: Monitor Tumor Volume & Body Weight Day8->Monitoring Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Post-Endpoint: Data Analysis (e.g., Flow Cytometry) Endpoint->Analysis

Caption: General experimental workflow for a murine tumor model efficacy study.

References

CD80-IN-3 solubility and vehicle for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of CD80-IN-3 and a recommended protocol for its formulation for in vivo studies. Adherence to these guidelines is crucial for ensuring the accurate and effective use of this potent CD80 inhibitor in preclinical research.

Introduction

This compound is a potent inhibitor of the CD80/CD28 interaction, with a reported Kd of 125 nM and an EC50 of 630 nM.[1] As a key molecule in T-cell activation, the inhibition of the CD80 signaling pathway is a significant area of research in immunology, particularly for autoimmune diseases and cancer immunotherapy.[2][3][4] The following protocols detail the solubility characteristics and a validated vehicle for the in vivo administration of this compound.

Solubility of this compound

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO). It is recommended to use sonication to facilitate dissolution.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO3092.80Sonication is recommended to aid dissolution.[1]

Table 1: Solubility of this compound.

In Vivo Formulation and Administration Protocol

For in vivo studies, a clear solution of this compound can be prepared using a co-solvent formulation. The following protocol provides a step-by-step method for preparing a standard vehicle for administration.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

  • Sterile, pyrogen-free vials and syringes

Preparation of In Vivo Vehicle

The following protocol is for the preparation of a 1 mL vehicle solution. The volumes can be scaled as needed.

  • Prepare the Stock Solution: Dissolve the desired amount of this compound in DMSO. For example, to prepare a stock solution for a final formulation, start by dissolving the compound in a minimal amount of DMSO.

  • Step-wise Vehicle Preparation:

    • To 50 µL of the DMSO stock solution of this compound, add 300 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture.

    • Again, mix until the solution is clear.

    • Finally, add 600 µL of Saline, PBS, or ddH₂O to the mixture.

    • Mix thoroughly to ensure a homogenous and clear solution.[1]

Administration

The prepared formulation of this compound can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on the experimental design. The choice of administration route should be determined by the specific research goals and animal model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CD80 signaling pathway and the experimental workflow for the in vivo administration of this compound.

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation TCell_TCR->TCell_Activation TCell_CD28->TCell_Activation CD80_IN_3 This compound CD80_IN_3->APC_CD80 Inhibition

Caption: CD80 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve_DMSO Dissolve in DMSO (with sonication) Weigh->Dissolve_DMSO Add_PEG300 Add PEG300 and Mix Dissolve_DMSO->Add_PEG300 Add_Tween80 Add Tween 80 and Mix Add_PEG300->Add_Tween80 Add_Saline Add Saline/PBS/ddH2O and Mix Add_Tween80->Add_Saline Formulation_Ready Final Formulation Ready Add_Saline->Formulation_Ready Animal_Dosing Administer to Animal (e.g., i.p., i.v.) Formulation_Ready->Animal_Dosing Endpoint Endpoint Analysis Animal_Dosing->Endpoint

Caption: Experimental workflow for in vivo administration of this compound.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.

References

Application Note: Flow Cytometry Protocol for Analyzing T-cells Treated with CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T-cell activation is a critical process in the adaptive immune response, requiring a primary signal through the T-cell receptor (TCR) and a secondary co-stimulatory signal. One of the key co-stimulatory molecules is CD80 (B7-1), expressed on antigen-presenting cells (APCs).[1][2] The interaction of CD80 with CD28 on T-cells provides a crucial signal for T-cell proliferation, differentiation, and cytokine production.[2][3] Furthermore, direct cross-linking of CD80 on activated T-cells can induce a signaling cascade, leading to increased production of interferon-gamma (IFN-γ) through a calcium-dependent pathway. Given its central role in immune regulation, CD80 is a significant target for therapeutic intervention in autoimmune diseases and cancer.[4]

CD80-IN-3 is a novel, selective inhibitor designed to modulate the signaling function of CD80. This application note provides a detailed protocol for utilizing flow cytometry to assess the impact of this compound on T-cell activation, proliferation, and cytokine production. The following protocols and data presentation guidelines are intended for researchers, scientists, and drug development professionals investigating the effects of CD80 modulators on T-cell function.

Signaling Pathways

The following diagram illustrates the established signaling pathway of CD80 in T-cells, which is the target of this compound.

CD80_Signaling_Pathway CD80 Signaling Pathway in T-cells cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-cell cluster_inhibitor Intervention CD80 CD80 CD28 CD28 CD80->CD28 Binds Ca_ion Ca²⁺ CD28->Ca_ion Co-stimulation Proliferation Proliferation & Survival CD28->Proliferation Activation Activation Markers (CD25, CD69) CD28->Activation NFAT NFAT Ca_ion->NFAT Activates IFNg IFN-γ Production NFAT->IFNg CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits

Caption: CD80 signaling in T-cells, the target of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for treating T-cells with this compound and subsequent analysis by flow cytometry.

Experimental_Workflow Flow Cytometry Workflow for this compound Treated T-cells Tcell_isolation 1. Isolate Human PBMCs CFSE_labeling 2. Label T-cells with CFSE Tcell_isolation->CFSE_labeling Activation 3. T-cell Activation (e.g., anti-CD3/CD28 beads) CFSE_labeling->Activation Treatment 4. Treat with this compound (or vehicle control) Activation->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Restimulation 6. Restimulate with PMA/Ionomycin + Protein Transport Inhibitor (last 4-6h) Incubation->Restimulation Harvest 7. Harvest Cells Restimulation->Harvest Surface_stain 8. Surface Stain (CD3, CD4, CD8, CD25, CD69) Harvest->Surface_stain Fix_perm 9. Fixation and Permeabilization Surface_stain->Fix_perm Intracellular_stain 10. Intracellular Stain (anti-IFN-γ) Fix_perm->Intracellular_stain Acquisition 11. Acquire on Flow Cytometer Intracellular_stain->Acquisition Analysis 12. Data Analysis Acquisition->Analysis

References

Application Notes and Protocols for Co-culture Experiments Utilizing a CD80 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific molecule designated "CD80-IN-3" did not yield any publicly available information. It is possible that this is an internal, novel, or otherwise uncatalogued compound. The following application notes and protocols are therefore based on the established principles of CD80 signaling and its inhibition, and are intended to serve as a comprehensive guide for researchers working with a hypothetical or proprietary CD80 inhibitor, herein referred to as this compound.

Introduction

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1] It plays a pivotal role in the activation and proliferation of T cells by binding to its receptors, CD28 and CTLA-4, on the T cell surface.[2][3] The interaction between CD80 on APCs and CD28 on T cells provides a crucial second signal, which, in conjunction with the first signal from the T cell receptor (TCR) recognizing an antigen-MHC complex, leads to full T cell activation.[4] Conversely, the binding of CD80 to CTLA-4 delivers an inhibitory signal, which is essential for immune regulation and tolerance.[2]

Given its central role in immune modulation, the CD80 pathway is a key target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[1][4] Small molecule inhibitors targeting the CD80 pathway, such as the hypothetical this compound, are being investigated for their potential to modulate immune responses. Co-culture experiments are indispensable tools for studying the effects of such inhibitors on the complex interplay between different immune cell populations.

These application notes provide a framework for designing and executing co-culture experiments to investigate the functional consequences of CD80 inhibition with a compound like this compound.

Mechanism of Action of CD80 Inhibition

CD80 inhibitors function by blocking the interaction between CD80 on APCs and its ligands on T cells, primarily CD28.[1] By disrupting this costimulatory signal, CD80 inhibitors can prevent or reduce T cell activation, proliferation, and cytokine production.[1] This can be beneficial in autoimmune diseases where the immune system is overactive. In the context of oncology, modulating the CD80 pathway can have more complex effects, potentially influencing the balance between activating and inhibitory signals within the tumor microenvironment.[1][5]

Signaling Pathway

The interaction of CD80 with CD28 triggers a signaling cascade that involves the activation of nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and the calcium-calcineurin pathway.[2][4] These pathways ultimately lead to the production of cytokines like IL-2, which are crucial for T cell proliferation and survival.[2]

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell APC APC CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 TCell T Cell PI3K PI3K CD28->PI3K TCR->PI3K Ca_Calcineurin Ca-Calcineurin TCR->Ca_Calcineurin AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK MAPK AKT->MAPK Cytokine_Production Cytokine Production (e.g., IL-2) NFkB->Cytokine_Production T_Cell_Activation T Cell Activation & Proliferation MAPK->T_Cell_Activation Ca_Calcineurin->Cytokine_Production Cytokine_Production->T_Cell_Activation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibition

Caption: CD80 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: T Cell Proliferation Assay in a Co-culture with APCs

This protocol outlines a method to assess the effect of this compound on T cell proliferation when co-cultured with APCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14+ magnetic beads for monocyte isolation

  • CD4+ or CD8+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3 antibody

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom plates

  • Flow cytometer

Methodology:

  • Isolation of APCs (Monocyte-derived Dendritic Cells):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs using positive selection with CD14 magnetic beads.

    • Culture the isolated monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature dendritic cells (APCs).

  • Isolation and Labeling of T Cells:

    • Isolate CD4+ or CD8+ T cells from the remaining PBMCs using a negative selection kit.

    • Label the isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • Seed the differentiated APCs in a 96-well round-bottom plate at a density of 5 x 10^4 cells/well.

    • Add the labeled T cells to the wells containing APCs at an APC:T cell ratio of 1:2 or 1:5.

    • Add a suboptimal concentration of a T cell stimulus such as PHA (1 µg/mL) or plate-bound anti-CD3 antibody (1 µg/mL).

    • Add varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis of T Cell Proliferation:

    • Harvest the cells from the wells.

    • Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD4 or CD8).

    • Analyze the dilution of the proliferation dye in the T cell population using a flow cytometer. The percentage of divided cells and the proliferation index can be calculated.

Data Presentation:

Treatment GroupConcentration (µM)% Proliferating T CellsProliferation Index
Untreated Control085.2 ± 5.63.2 ± 0.4
Vehicle Control (DMSO)0.1%84.5 ± 6.13.1 ± 0.5
This compound0.165.3 ± 4.92.5 ± 0.3
This compound142.1 ± 3.81.8 ± 0.2
This compound1015.7 ± 2.51.2 ± 0.1
Protocol 2: Cytokine Production Assay

This protocol measures the effect of this compound on the production of key cytokines by T cells in a co-culture system.

Materials:

  • Co-culture setup as described in Protocol 1.

  • ELISA kits for human IL-2, IFN-γ, and TNF-α.

  • 96-well ELISA plates.

Methodology:

  • Co-culture and Supernatant Collection:

    • Set up the APC-T cell co-culture as described in Protocol 1.

    • After 48-72 hours of incubation, carefully collect the culture supernatants from each well without disturbing the cells.

    • Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-2, IFN-γ, and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

Treatment GroupConcentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Untreated Control01250 ± 1502500 ± 300800 ± 90
Vehicle Control (DMSO)0.1%1230 ± 1402450 ± 280780 ± 85
This compound0.1980 ± 1101800 ± 210600 ± 70
This compound1550 ± 60950 ± 100350 ± 40
This compound10150 ± 20250 ± 30100 ± 15

Experimental Workflow Diagram

CoCulture_Workflow cluster_Cell_Prep Cell Preparation cluster_CoCulture Co-culture Setup cluster_Analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Monocyte_Isolation Isolate CD14+ Monocytes PBMC_Isolation->Monocyte_Isolation T_Cell_Isolation Isolate CD4+/CD8+ T Cells PBMC_Isolation->T_Cell_Isolation Differentiate_APCs Differentiate Monocytes into APCs (Dendritic Cells) Monocyte_Isolation->Differentiate_APCs Label_T_Cells Label T Cells with Proliferation Dye T_Cell_Isolation->Label_T_Cells Seed_APCs Seed APCs in 96-well Plate Differentiate_APCs->Seed_APCs Add_T_Cells Add Labeled T Cells Label_T_Cells->Add_T_Cells Seed_APCs->Add_T_Cells Add_Stimulus Add T Cell Stimulus (e.g., anti-CD3) Add_T_Cells->Add_Stimulus Add_CD80_IN_3 Add this compound (or Vehicle Control) Add_Stimulus->Add_CD80_IN_3 Incubate Incubate for 3-5 Days Add_CD80_IN_3->Incubate Collect_Supernatant Collect Supernatant (for Cytokine Analysis) Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells ELISA Analyze Cytokine Levels by ELISA Collect_Supernatant->ELISA Stain_Cells Stain Cells with Antibodies Harvest_Cells->Stain_Cells Flow_Cytometry Analyze T Cell Proliferation by Flow Cytometry Stain_Cells->Flow_Cytometry

Caption: General workflow for a co-culture experiment.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound on both APCs and T cells independently to ensure that the observed effects are due to the inhibition of the CD80 pathway and not due to off-target toxicity.

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) should be kept constant across all treatment groups and should be at a non-toxic level (typically <0.1%).

  • Donor Variability: Immune responses can vary significantly between individuals. It is recommended to perform experiments with cells from multiple donors to ensure the reproducibility of the results.

  • Alternative Co-culture Systems: For cancer research, co-culture systems can be established using cancer cell lines that express CD80 and tumor-infiltrating lymphocytes (TILs) or engineered T cells.[6]

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize co-culture systems to elucidate the immunomodulatory properties of CD80 inhibitors like the hypothetical this compound.

References

Troubleshooting & Optimization

Troubleshooting CD80-IN-3 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers using CD80-IN-3, with a focus on addressing common insolubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary recommended solvent?

A1: this compound is a potent small molecule inhibitor of the CD80/CD28 protein-protein interaction, with a reported EC₅₀ of 630 nM and a Kᵈ of 125 nM.[1][2] The recommended primary solvent for creating stock solutions is Dimethyl sulfoxide (DMSO). One supplier notes a solubility of up to 30 mg/mL (92.80 mM) in DMSO.[2]

Q2: I've added DMSO to my vial of this compound, but the powder is not fully dissolving. What should I do?

A2: It is common for high concentrations of hydrophobic compounds to require assistance to fully dissolve. Gentle warming of the solution in a water bath (37°C) and/or sonication are recommended methods to facilitate dissolution.[2] Vortexing the solution can also help. Proceed with these steps before assuming the compound is insoluble at your target concentration.

Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or buffer. How can I fix this?

A3: This is a common issue known as "salting out," where the high salt concentration of buffers or media causes the hydrophobic compound to precipitate. To avoid this, perform a serial dilution of your DMSO stock in a low-salt or salt-free liquid, such as sterile deionized water or PBS, before the final dilution into your complex aqueous medium.[3] This allows the compound to become more gradually solvated by water, reducing the likelihood of precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize toxicity. You should always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not affecting your experimental results.

Q5: Are there alternative solvents or formulations I can use if insolubility persists?

A5: Yes. If DMSO is not providing sufficient solubility for your required concentration, or for in vivo applications, co-solvents can be used. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2] Other potential co-solvents include Glycerol and PEG400.[4] The suitability of these must be determined for your specific experimental system.

Data & Properties of this compound

The following table summarizes the key specifications for this compound.

PropertyValueSource(s)
Target CD80 / CD28 Interaction[1][2]
EC₅₀ 630 nM[1][2]
Binding Affinity (Kᵈ) 125 nM[1][2]
Molecular Formula C₁₈H₁₀FN₃O₂[2]
Molecular Weight 323.29 g/mol [2]
Solubility in DMSO ≥ 30 mg/mL (92.80 mM)[2]

Solubility Troubleshooting

For a systematic approach to resolving solubility issues, please refer to the troubleshooting workflow diagram below.

G start Start: this compound Powder add_dmso Add DMSO to desired stock concentration start->add_dmso dissolved_q Does it dissolve completely? add_dmso->dissolved_q assist Apply gentle heat (37°C) and/or sonication dissolved_q->assist No success Success! Proceed with aqueous dilution dissolved_q->success Yes dissolved_q2 Does it dissolve now? assist->dissolved_q2 dissolved_q2->success Yes fail Issue: Insolubility in DMSO dissolved_q2->fail No fail_actions Consider: 1. Lowering stock concentration. 2. Trying alternative solvents (e.g., DMF). 3. Contacting technical support. fail->fail_actions

Caption: Troubleshooting workflow for dissolving this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the steps to prepare a 10 mM stock solution of this compound (MW: 323.29 g/mol ) in DMSO.

  • Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.23 mg of this compound.

    • Volume of DMSO (µL) = (mg of compound / Molecular Weight) x 1,000,000 / Concentration (mM)

    • Example: (3.23 mg / 323.29) x 1,000,000 / 10 = 1000 µL (1 mL)

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. If particles are still visible, proceed to the next step.

  • Assisted Dissolution: Place the vial in a sonicating water bath for 5-10 minutes. Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently, until the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

CD80 Signaling Pathway and Inhibitor Action

CD80, also known as B7-1, is a crucial costimulatory molecule expressed on the surface of Antigen Presenting Cells (APCs).[5] It plays a dual role by interacting with two different receptors on T-cells:

  • CD28: The binding of CD80 to CD28 provides a critical second signal (Signal 2) that promotes T-cell activation, proliferation, and cytokine production.[6][7]

  • CTLA-4: The binding of CD80 to CTLA-4, which has a significantly higher affinity, delivers an inhibitory signal that attenuates the T-cell response, acting as an immune checkpoint.[5][6]

This compound functions by selectively blocking the interaction between CD80 and CD28, thereby preventing the costimulatory signal required for full T-cell activation.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell apc APC CD80 tcell T-Cell CD28 CTLA-4 apc:f1->tcell:f1 Activation Signal apc:f1->tcell:f2 Inhibition Signal inhibitor This compound inhibitor->apc:f1 Blocks Interaction

Caption: this compound blocks the activating CD80-CD28 signal transduction pathway.

References

Technical Support Center: Optimizing CD80-IN-3 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CD80-IN-3 for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the CD80/CD28 interaction.[1] CD80, also known as B7-1, is a protein found on the surface of antigen-presenting cells (APCs) and plays a critical role in T-cell activation.[2][3] It provides a co-stimulatory signal to T-cells by binding to the CD28 receptor, leading to T-cell proliferation and activation.[2][4] this compound works by blocking this interaction, thereby preventing the full activation of T-cells.[2] This inhibitory action makes it a valuable tool for studying immune responses and for the development of therapies for autoimmune diseases and organ transplantation.[2][4][5]

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: A good starting point is to perform a dose-response experiment centered around the reported EC50 value of 630 nM for the inhibition of the CD80/CD28 interaction.[1] A typical starting range for a 10-point, 3-fold serial dilution could be from 10 µM down to sub-nanomolar concentrations. It is crucial to determine the optimal concentration for your specific cell type and assay conditions empirically.[6]

Q3: What is the maximum recommended concentration of the vehicle (e.g., DMSO) in my cell culture?

A3: The final concentration of the vehicle should be kept as low as possible to avoid off-target effects. For most cell lines, a final DMSO concentration below 0.5%, and ideally below 0.1%, is recommended.[7][8] Always include a vehicle-only control in your experiments to assess any potential effects of the solvent on your assay.[7][8]

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: To validate that the observed effects are due to the specific inhibition of CD80, consider the following strategies:

  • Use a structurally unrelated inhibitor: Employ another inhibitor that targets the CD80/CD28 interaction but has a different chemical structure. Consistent results between the two inhibitors suggest an on-target effect.[7]

  • Use a negative control analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.[7]

  • Rescue experiment: If possible, try to rescue the phenotype by introducing a component downstream of the CD80 signaling pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background signal or non-specific inhibition 1. Compound aggregation at high concentrations.[7] 2. Autofluorescence of the compound in fluorescence-based assays.[9]1. Visually inspect the compound solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[7][9][10] 2. Test the fluorescence of this compound alone at various concentrations using the same assay settings. If autofluorescence is detected, subtract the background fluorescence from all readings.[9]
Inconsistent results between experiments 1. Instability of the compound in the assay medium. 2. Variability in cell health or density. 3. Pipetting errors.1. Assess the stability of this compound in your culture medium over the time course of your experiment. Consider preparing fresh dilutions for each experiment. 2. Ensure consistent cell seeding density and viability across all experiments. Regularly check for mycoplasma contamination. 3. Use calibrated pipettes and follow good laboratory practices for accurate liquid handling.
Observed cytotoxicity 1. The concentration of this compound is too high. 2. The vehicle (e.g., DMSO) concentration is toxic to the cells.[8]1. Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays. 2. Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.1% - 0.5%).[8] Run a vehicle control to assess DMSO-induced cytotoxicity.[8]
No observable effect of the inhibitor 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The target (CD80) is not expressed or is at very low levels in your cell system.1. Increase the concentration range in your dose-response experiment. 2. Ensure proper storage of the compound stock solution as recommended by the manufacturer. Prepare fresh dilutions from a new stock if degradation is suspected. 3. Verify the expression of CD80 on your target cells using techniques like flow cytometry or western blotting.

Quantitative Data Summary

ParameterValueReference
Target CD80/CD28 Interaction[1]
EC50 630 nM[1]
Kd 125 nM[1]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol provides a general method to assess the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Antigen-presenting cells (APCs) (if using isolated T-cells)

  • This compound stock solution (in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)

  • Proliferation dye (e.g., CFSE) or reagent (e.g., BrdU or [3H]-thymidine)

  • 96-well flat-bottom plates

  • Flow cytometer or appropriate reader for the proliferation reagent

Procedure:

  • Cell Preparation:

    • If using PBMCs, isolate them from whole blood using density gradient centrifugation.

    • If using isolated T-cells, co-culture them with irradiated or mitomycin-C-treated APCs.

    • Label the T-cells with a proliferation dye like CFSE according to the manufacturer's instructions.

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Assay Setup:

    • Seed the labeled T-cells (and APCs if applicable) in a 96-well plate at a predetermined optimal density.

    • Add the different concentrations of this compound or the vehicle control to the respective wells.

    • Add the T-cell activation stimulus to all wells except for the unstimulated control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Data Acquisition and Analysis:

    • For CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.

    • For BrdU or [3H]-thymidine: Follow the manufacturer's protocol for detection.

    • Plot the percent inhibition of proliferation against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxicity of this compound.

Materials:

  • Target cell line

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and a vehicle control in complete medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle.

  • Incubation:

    • Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

CD80_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Co-stimulatory Signal (Signal 2) CTLA4 CTLA-4 CD80->CTLA4 Inhibitory Signal Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits Interaction with CD28 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture (T-cells, APCs) C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound & Vehicle Control D Add Inhibitor/Vehicle B->D C->D E Add T-cell Stimulus D->E F Incubate (3-5 days) E->F G Measure Proliferation/ Cytotoxicity F->G H Plot Dose-Response Curve G->H I Determine IC50 / CC50 H->I Troubleshooting_Logic Start Inconsistent Results? Q1 High Background Signal? Start->Q1 A1 Check for Aggregation (Visual, Detergent) Q1->A1 Yes Q2 Cytotoxicity Observed? Q1->Q2 No A2 Test for Autofluorescence A1->A2 A2->Q2 A3 Perform Cytotoxicity Assay (e.g., MTT) Q2->A3 Yes Q3 No Effect Observed? Q2->Q3 No A4 Lower Inhibitor & DMSO Concentration A3->A4 A4->Q3 A5 Increase Inhibitor Concentration Q3->A5 Yes End Optimize Assay Conditions Q3->End No A6 Check Compound Stability & Target Expression A5->A6 A6->End

References

How to minimize off-target effects of CD80-IN-3?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CD80-IN-3, a novel small molecule inhibitor of the CD80 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target effect of this compound?

A1: this compound is designed to inhibit the co-stimulatory function of the CD80 (B7-1) protein. CD80 is expressed on antigen-presenting cells (APCs) and plays a crucial role in T-cell activation by binding to CD28 and CTLA-4 on T-cells.[1][2] By blocking these interactions, this compound is intended to modulate T-cell responses, which can be beneficial in studies of autoimmune diseases and transplant rejection.[2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended target (CD80).[3] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[4] Minimizing off-target effects is critical for ensuring that the observed biological phenotype is a direct result of on-target inhibition.[3]

Q3: What are the initial signs that I might be observing off-target effects in my experiment with this compound?

A3: Several indicators may suggest the presence of off-target effects:

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment differs from that seen when the CD80 gene is knocked down or knocked out using techniques like siRNA or CRISPR.[4]

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting CD80 produces a different phenotype.[4]

  • High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its biochemical potency (e.g., IC50 or Ki) for CD80.[4]

  • Unexpected cellular toxicity: You observe widespread cell death or other toxic effects that are not anticipated from the inhibition of the CD80 pathway.[3]

Q4: What general strategies can I employ to minimize the off-target effects of this compound?

A4: Proactive measures can be taken to reduce the likelihood of off-target effects:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[3] Higher concentrations increase the risk of binding to lower-affinity off-targets.[3]

  • Employ orthogonal validation: Confirm your findings using alternative methods, such as a structurally distinct CD80 inhibitor or genetic knockdown of CD80.[4]

  • Utilize control compounds: If available, include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[3]

  • Confirm target engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CD80 in your experimental system.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results between different cell lines.
  • Possible Cause: The expression levels of the on-target protein (CD80) or potential off-target proteins may vary between cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression level of CD80 in all cell lines used via Western Blot or qPCR.

    • Normalize to Target Expression: Correlate the phenotypic response to the level of CD80 expression.

    • Characterize Off-Target Expression (if known): If specific off-targets have been identified, check their expression levels in the different cell lines.

Issue 2: Observed phenotype does not match the expected outcome of CD80 inhibition.
  • Possible Cause: The observed effect may be due to the inhibition of an unknown off-target protein.

  • Troubleshooting Steps:

    • Perform Genetic Validation: Use siRNA or CRISPR to knock down CD80. If the phenotype persists in the absence of CD80, it is likely an off-target effect.[3]

    • Conduct Proteome-wide Profiling: Utilize techniques such as chemical proteomics or thermal proteome profiling to identify all cellular targets of this compound.[4]

    • Use an Orthogonal Inhibitor: Test a structurally different CD80 inhibitor. If this compound does not produce the same phenotype, the original observation may be due to off-target effects of this compound.[4]

Issue 3: High levels of cytotoxicity are observed at the effective concentration.
  • Possible Cause: The cytotoxicity may be a result of off-target binding that disrupts essential cellular pathways.[3]

  • Troubleshooting Steps:

    • Separate On-Target and Toxicity Effects: Perform a dose-response curve for both the desired on-target phenotype and cell viability. Determine if there is a therapeutic window where the on-target effect is observed without significant toxicity.

    • Rescue Experiment: If a specific off-target is suspected to cause the toxicity, overexpressing that off-target might rescue the cells from the toxic effects of this compound.

    • Kinase Profiling: Many small molecule inhibitors unintentionally target kinases. A broad kinase screen can identify potential off-target kinases that might be responsible for the cytotoxicity.[5]

Data Presentation

Table 1: Example Dose-Response Data for this compound
Concentration (µM)On-Target Activity (% Inhibition of T-cell Proliferation)Cell Viability (%)
0.015.2 ± 1.198.5 ± 2.3
0.148.7 ± 3.595.1 ± 3.1
192.3 ± 2.889.7 ± 4.5
1095.1 ± 1.955.2 ± 6.8
10096.4 ± 1.515.3 ± 3.9
Table 2: Example Kinase Selectivity Profile for this compound at 10 µM
Kinase% Inhibition
CDK2/cyclin A 89.5
GSK3β 75.3
p38α 68.1
ABL115.2
AKT18.9
EGFR5.4
... (and so on for a broad panel)...
Data is hypothetical and for illustrative purposes only. Highlighted rows indicate significant off-target inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target protein, CD80, in intact cells.[6][7]

Methodology:

  • Cell Treatment: Treat cells expressing CD80 with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[6]

  • Cell Lysis: Lyse the cells by freeze-thawing.[6]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CD80 by Western Blot.

  • Data Analysis: Plot the amount of soluble CD80 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

Protocol 2: Genetic Validation using siRNA Knockdown

Objective: To determine if the genetic removal of CD80 recapitulates the phenotype observed with this compound treatment.[8][9]

Methodology:

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Knockdown Validation: Harvest a subset of cells to confirm the reduction of CD80 protein levels by Western Blot or mRNA levels by qPCR.

  • Phenotypic Analysis: Treat the remaining siRNA-transfected cells with this compound or vehicle control and perform the relevant phenotypic assay.

  • Data Analysis: Compare the phenotype in the CD80 knockdown cells to the cells treated with the non-targeting control. If the phenotype caused by this compound is absent or significantly reduced in the CD80 knockdown cells, this supports an on-target effect.

Protocol 3: Competition Binding Assay

Objective: To assess the selectivity of this compound by measuring its ability to compete with a known ligand for binding to CD80.[11][12]

Methodology:

  • Assay Setup: Immobilize recombinant CD80 protein on a suitable surface (e.g., an ELISA plate or SPR sensor chip).

  • Labeled Ligand Binding: Add a labeled known ligand for CD80 (e.g., biotinylated CD28) at a concentration near its dissociation constant (Kd) and measure the binding signal.

  • Competition: In parallel wells or injections, pre-incubate the labeled ligand with increasing concentrations of this compound before adding it to the immobilized CD80.

  • Signal Detection: Measure the binding signal of the labeled ligand in the presence of the competitor (this compound).

  • Data Analysis: Plot the signal of the labeled ligand as a function of the this compound concentration. A decrease in signal with increasing concentrations of this compound indicates competition for the same binding site. This data can be used to calculate the inhibitory constant (Ki) of this compound.[13]

Mandatory Visualizations

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCell_TCR->TCell_Activation TCell_CD28->TCell_Activation CD80_IN_3 This compound CD80_IN_3->APC_CD80 Inhibition

Caption: Simplified CD80 signaling pathway and the point of intervention for this compound.

Start Start with this compound and a defined phenotype Dose_Response 1. Dose-Response Curve (On-target vs. Viability) Start->Dose_Response Is_Window Therapeutic Window? Dose_Response->Is_Window Target_Engagement 2. Confirm Target Engagement (e.g., CETSA) Is_Window->Target_Engagement Yes Off_Target High Probability Off-Target Effect Is_Window->Off_Target No Is_Engaged Target Engaged? Target_Engagement->Is_Engaged Genetic_Validation 3. Genetic Validation (siRNA/CRISPR) Is_Engaged->Genetic_Validation Yes Troubleshoot_Assay Troubleshoot Assay (e.g., compound stability) Is_Engaged->Troubleshoot_Assay No Does_it_Match Phenotype Matches? Genetic_Validation->Does_it_Match Orthogonal_Validation 4. Orthogonal Validation (Structurally different inhibitor) Does_it_Match->Orthogonal_Validation Yes Does_it_Match->Off_Target No Is_Consistent Results Consistent? Orthogonal_Validation->Is_Consistent On_Target High Confidence On-Target Effect Is_Consistent->On_Target Yes Is_Consistent->Off_Target No

Caption: Experimental workflow for validating on-target effects and identifying off-target effects.

Start Unexpected Result with this compound Check_Concentration Is the concentration >> IC50? Start->Check_Concentration Lower_Concentration Action: Lower Concentration Check_Concentration->Lower_Concentration Yes Check_Controls Are controls (vehicle, inactive analog) behaving as expected? Check_Concentration->Check_Controls No Lower_Concentration->Start Troubleshoot_Assay Action: Troubleshoot Assay Conditions Check_Controls->Troubleshoot_Assay No Check_Genetic_Validation Does phenotype match CD80 knockdown? Check_Controls->Check_Genetic_Validation Yes Troubleshoot_Assay->Start Investigate_Off_Target Action: Investigate Off-Target (e.g., Kinase Screen) Check_Genetic_Validation->Investigate_Off_Target No Result_On_Target Result is likely On-Target Check_Genetic_Validation->Result_On_Target Yes Investigate_Off_Target->Start

Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.

References

CD80-IN-3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of CD80-IN-3, a potent inhibitor of the CD80/CD28 interaction. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.

Quantitative Stability and Storage Data for this compound

FormStorage TemperatureDurationRecommendations
Stock Solution (in DMSO) -80°CUp to 2 years[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
Solid (Powder) Form -20°CUp to 3 yearsStore in a tightly sealed container.
4°CUp to 2 yearsStore in a desiccator to prevent moisture absorption.

*Note: Specific stability data for solid this compound is not publicly available. The provided durations are general recommendations for small molecule inhibitors and should be used as a guideline.[2] It is always best to refer to the manufacturer's specific recommendations if available.

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution of this compound, dissolve the solid compound in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation, as the compound may be hygroscopic.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 323.33 g/mol ), add 309.3 µL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the table above.[1]

Visualizing Key Processes

CD80-CD28 Signaling Pathway

The following diagram illustrates the interaction between CD80 on an antigen-presenting cell (APC) and CD28 on a T-cell, a critical co-stimulatory signal for T-cell activation. This compound is designed to inhibit this interaction.

CD80-CD28 signaling and its inhibition by this compound.

Troubleshooting Experimental Issues with this compound

This workflow provides a logical approach to diagnosing and resolving common problems encountered when using small molecule inhibitors like this compound.

A workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to 3 years. For shorter durations, storage at 4°C for up to 2 years is acceptable. To prevent degradation from moisture, always store the compound in a tightly sealed container, preferably in a desiccator.

Q2: My this compound stock solution has been stored at -20°C for over a year. Is it still viable?

A2: Based on available data, a stock solution of this compound in DMSO is stable for up to one year when stored at -20°C.[1] To ensure optimal performance, it is advisable to use a fresh stock solution if it has been stored for longer than the recommended period.

Q3: I observe precipitation in my stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water.[2] To resolve this, gently warm the vial to 37°C for a few minutes and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. To prevent this, ensure the DMSO used is anhydrous and that the stock solution is properly sealed.

Q4: What is the stability of this compound in aqueous solutions like cell culture media or PBS?

A4: There is no specific public data on the stability of this compound in aqueous solutions. The stability of small molecules in aqueous media can be variable and is influenced by factors such as pH, temperature, and the presence of other components in the media.[2] It is recommended to prepare fresh dilutions in aqueous buffers immediately before use. For critical or long-term experiments, it is advisable to perform a stability test by incubating the compound in the specific medium for the duration of the experiment and analyzing its concentration at different time points.

Q5: How can I minimize potential off-target effects or cytotoxicity in my cell-based assays?

A5: To minimize off-target effects and cytotoxicity, it is crucial to determine the optimal working concentration of this compound for your specific cell line and assay. This can be achieved by performing a dose-response experiment. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically below 0.5%) and that a vehicle control is included in your experiments.[2]

Q6: Is this compound sensitive to light?

A6: There is no specific information regarding the photosensitivity of this compound. As a general precaution for all small molecule inhibitors, it is good practice to protect solutions from direct light, especially during long-term storage and incubation, by using amber vials or covering plates with foil.

For any further questions or concerns, please refer to the product-specific datasheet provided by the supplier or contact their technical support.

References

Addressing batch-to-batch variability of CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CD80-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential issues, with a particular focus on addressing batch-to-batch variability.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: We are observing inconsistent results, including variable IC50 values and unexpected off-target effects, between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors throughout the manufacturing and handling processes.[1][2] Inconsistent results are often traced back to variations in the purity, composition, or stability of the compound.[3]

Potential root causes for the variability you are observing include:

  • Differences in Purity Profile: Even minor impurities can have significant biological activity, leading to inconsistent results.

  • Presence of Isomers or Enantiomers: Different batches may contain varying ratios of stereoisomers, which can have distinct pharmacological properties.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency and potentially generating active byproducts.[4][5]

To address this, we recommend a thorough quality control (QC) assessment of each new batch.

Q2: How can we perform a comprehensive quality control (QC) check on a new batch of this compound to ensure its consistency and activity?

A2: Implementing a robust QC protocol is essential for mitigating batch-to-batch variability. We recommend the following analytical and functional validation steps for each new lot of this compound.

Table 1: Recommended Quality Control (QC) Assays for this compound
QC Parameter Methodology Acceptance Criteria Purpose
Identity 1H-NMR, LC-MSSpectrum consistent with referenceConfirms the chemical structure of the compound.[6]
Purity HPLC-UV≥98%Quantifies the percentage of the active compound and detects impurities.[6][7]
Solubility Visual Inspection, NephelometryClear solution at specified concentrationEnsures the compound is fully dissolved for consistent dosing.[5]
Potency In vitro biochemical or cell-based assay (e.g., T-cell activation assay)IC50 within ± 2-fold of the reference standardConfirms the biological activity of the new batch.[8]
Stability Stressed degradation studies (heat, light, humidity)<2% degradationAssesses the compound's stability under various conditions.[3][7]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the compound's absorbance maximum.

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms to identify and quantify any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Below is a troubleshooting workflow to address batch-to-batch variability.

batch_variability_troubleshooting start Inconsistent Experimental Results Observed check_storage Verify Proper Storage and Handling (temperature, light, freeze-thaw cycles) start->check_storage qc_assessment Perform Comprehensive QC Assessment on New Batch (Purity, Identity, Potency) check_storage->qc_assessment Storage OK compare_batches Compare QC Data of New Batch with a Reference Standard or Previous 'Good' Batch qc_assessment->compare_batches pass QC Data Consistent compare_batches->pass Consistent fail QC Data Inconsistent compare_batches->fail Inconsistent optimize_protocol Re-optimize Experimental Protocol with New Batch pass->optimize_protocol investigate_source Investigate Source of Variability (synthesis, purification, etc.) fail->investigate_source contact_supplier Contact Supplier for Replacement or Further Analysis investigate_source->contact_supplier proceed Proceed with Experiments optimize_protocol->proceed

A troubleshooting workflow for addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor that targets the CD80 protein, also known as B7-1.[9] CD80 is a key costimulatory molecule expressed on the surface of antigen-presenting cells (APCs).[9][10] It interacts with the CD28 receptor on T-cells, providing a critical second signal for T-cell activation and proliferation.[9][11] By blocking the CD80-CD28 interaction, this compound prevents full T-cell activation, leading to a dampening of the immune response.[9] This makes it a valuable tool for studying autoimmune diseases and transplant rejection.[12]

The signaling pathway affected by this compound is illustrated below.

CD80_signaling_pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Presentation) CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) Activation T-Cell Activation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits Interaction

References

Technical Support Center: Overcoming Resistance to CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with CD80-IN-3, a novel inhibitor of the CD80 signaling pathway. Our aim is to facilitate seamless experimentation and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is designed to inhibit the co-stimulatory signal mediated by the CD80 protein. CD80, expressed on antigen-presenting cells (APCs) and some tumor cells, plays a critical role in T-cell activation by binding to CD28 and CTLA-4 on T-cells.[1][2][3] By blocking the CD80-mediated signaling, this compound is expected to modulate T-cell responses, which can be beneficial in contexts of autoimmune diseases or in specific cancer immunotherapy strategies.[1][2] The interaction of CD80 with its ligands can either stimulate or suppress immune responses, making it a key therapeutic target.[2][4][5]

Q2: What are the known ligands for CD80?

CD80 primarily interacts with two well-characterized receptors on T-cells:

  • CD28: This interaction provides a crucial co-stimulatory signal, leading to T-cell activation, proliferation, and cytokine production.[3][6]

  • CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4): This interaction delivers an inhibitory signal, which downregulates T-cell activation and promotes immune tolerance.[3][6] CTLA-4 has a higher affinity for CD80 than CD28.[7]

  • PD-L1: Some studies have shown that CD80 can also interact with PD-L1 in cis on the same cell, which can prevent PD-L1 from binding to PD-1 on T-cells, thereby reducing T-cell inhibition.[4]

Q3: In which cancer types is CD80 expression relevant?

CD80 expression has been reported in various human tumors, including melanoma, colon adenoma, gastric adenocarcinoma, and lung adenocarcinoma.[7][8] Its expression level can have prognostic significance and may influence the tumor microenvironment and the efficacy of cancer immunotherapies.[7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound, particularly concerning the development of resistance.

Issue 1: Cell line shows innate or developing resistance to this compound (e.g., increasing IC50 values).

  • Potential Cause 1: Alterations in the Drug Target.

    • Troubleshooting Steps:

      • Sequence the CD80 gene: Look for mutations in the CD80 gene in resistant cells that might prevent this compound binding.

      • Assess CD80 protein expression: Use Western blot or flow cytometry to compare CD80 protein levels between sensitive and resistant cells. Downregulation of the target is a common resistance mechanism.

  • Potential Cause 2: Activation of Bypass Signaling Pathways.

    • Troubleshooting Steps:

      • Phospho-protein arrays/Western blotting: Investigate the activation status of key signaling pathways that can compensate for the inhibition of CD80 signaling, such as the PI3K/AKT/mTOR, RAS/RAF/ERK, and STAT/JAK pathways.[9][10]

      • RNA sequencing: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated genes and pathways in the resistant population.

  • Potential Cause 3: Increased Drug Efflux.

    • Troubleshooting Steps:

      • Assess efflux pump expression: Use qPCR or Western blotting to measure the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2).

      • Use efflux pump inhibitors: Co-treat resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity is restored.

Issue 2: Inconsistent results in cell viability or apoptosis assays.

  • Potential Cause: Suboptimal experimental conditions.

    • Troubleshooting Steps:

      • Optimize cell seeding density: Ensure that cells are in the exponential growth phase during the experiment.[11][12]

      • Standardize drug preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

      • Confirm assay validity: Use positive and negative controls to ensure the assay is performing as expected.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for CD80 and Downstream Signaling Proteins

This protocol is used to assess protein expression levels.

  • Materials:

    • Cell lysates from sensitive and resistant cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-CD80, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Quantify the protein concentration of cell lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (µM)Resistant Subclone IC50 (µM)Fold Resistance
Cell Line A0.510.220.4
Cell Line B1.225.821.5

Table 2: Hypothetical Protein Expression Changes in Resistant vs. Sensitive Cells

ProteinChange in Resistant CellsPotential Implication
CD80DecreasedTarget loss
Phospho-AKT (Ser473)IncreasedActivation of bypass pathway
ABCG2IncreasedIncreased drug efflux

Visualizations

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_T_Cell T-Cell CD80 CD80 CD28 CD28 CD80->CD28 Activates CTLA-4 CTLA-4 CD80->CTLA-4 Inhibits T-Cell_Activation T-Cell_Activation CD28->T-Cell_Activation T-Cell_Inhibition T-Cell_Inhibition CTLA-4->T-Cell_Inhibition CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits Resistance_Mechanisms cluster_Mechanisms Potential Resistance Mechanisms This compound This compound CD80_Target CD80 This compound->CD80_Target Inhibits Cell_Survival Cell_Survival CD80_Target->Cell_Survival Target_Mutation CD80 Mutation/ Downregulation Target_Mutation->CD80_Target Alters Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT) Bypass_Pathway->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug_Efflux->this compound Removes Troubleshooting_Workflow Start Resistance Observed Confirm_Resistance Confirm Resistance (e.g., repeat IC50) Start->Confirm_Resistance Investigate_Target Investigate Target (Sequencing, Western Blot) Confirm_Resistance->Investigate_Target Investigate_Pathways Investigate Bypass Pathways (Phospho-array, RNA-seq) Investigate_Target->Investigate_Pathways No target alteration Develop_Strategy Develop Mitigation Strategy Investigate_Target->Develop_Strategy Target alteration found Investigate_Efflux Investigate Drug Efflux (qPCR, Western Blot) Investigate_Pathways->Investigate_Efflux No pathway activation Investigate_Pathways->Develop_Strategy Bypass pathway activated Investigate_Efflux->Develop_Strategy Identify mechanism

References

Technical Support Center: Improving the Bioavailability of CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of CD80-IN-3, a potent inhibitor of the CD80/CD28 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently targets the CD80 protein, disrupting its interaction with the CD28 receptor.[1] The CD80-CD28 interaction is a critical co-stimulatory signal required for the full activation of T-cells.[2][3][4][5] By blocking this pathway, this compound can modulate T-cell responses, making it a valuable tool for research in immunology and for the development of therapies for autoimmune diseases and cancer.[3][6]

Q2: What are the potential reasons for poor oral bioavailability of a small molecule inhibitor like this compound?

Poor oral bioavailability of small molecule inhibitors is often attributed to several factors:

  • Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8][9][10]

  • Poor Intestinal Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.[9]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[11]

  • Efflux by Transporters: The molecule might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[11]

While specific data for this compound is not publicly available, researchers should consider these common challenges. The in vivo formulation suggestion for this compound, which includes DMSO, PEG300, and Tween 80, suggests that it may have poor aqueous solubility.[1]

Q3: What are the initial steps to assess the potential bioavailability of this compound in the laboratory?

Before proceeding to in vivo studies, several in vitro assays can provide valuable insights into the potential bioavailability of this compound:

  • Solubility Assessment: Determine the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[12]

  • Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict the passive diffusion and active transport of the compound across the intestinal barrier.[12][13]

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of different formulations of this compound to understand how quickly the drug becomes available for absorption.[14][15]

Troubleshooting Guides

Problem 1: Low and variable oral exposure of this compound in preclinical animal studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting & Optimization
Poor Aqueous Solubility Formulate this compound using techniques known to enhance the solubility of poorly soluble drugs.[7][10][11][16][17][18][19][20] See Protocol 1: Formulation Development for Poorly Soluble Compounds .
Low Intestinal Permeability Conduct a Caco-2 bidirectional transport study to determine the efflux ratio and investigate if this compound is a substrate for efflux transporters like P-gp. If it is, consider co-administration with a known P-gp inhibitor in preclinical models to confirm this mechanism.
High First-Pass Metabolism Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, medicinal chemistry efforts may be needed to design more stable analogs.
Positive Food Effect A significant "positive food effect" can occur where the presence of dietary fats increases the solubilization and absorption of a lipophilic drug. To ensure consistent results, it may be necessary to standardize administration with or without food. Conduct a formal food-effect study in a relevant animal model, comparing pharmacokinetics in fasted and fed states.[21]

Problem 2: Difficulty in preparing a stable and consistent formulation for in vivo studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting & Optimization
Drug Precipitation upon Dilution The use of co-solvents can lead to drug precipitation when the formulation is diluted in aqueous environments.[8] Evaluate alternative formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations which can improve stability upon dilution.[7][17][18]
Inconsistent Particle Size For suspension formulations, inconsistent particle size can lead to variable dissolution and absorption.[16][18] Employ robust particle size reduction techniques like micronization or nanomilling and consistently monitor particle size distribution.
Chemical Instability Assess the stability of this compound in the chosen formulation vehicle under storage and experimental conditions.

Experimental Protocols

Protocol 1: Formulation Development for Poorly Soluble Compounds

This protocol outlines common strategies to improve the solubility and dissolution rate of compounds like this compound.

  • Particle Size Reduction:

    • Micronization: Use techniques like air-jet milling to reduce the particle size of the drug substance to the micron range (2–5 μm), thereby increasing the surface area for dissolution.[17]

    • Nanonization: For a more significant increase in surface area, employ methods like wet milling or high-pressure homogenization to create a nanosuspension with particle sizes typically below 200 nm.[8][18]

  • Solid Dispersions:

    • Prepare a solid dispersion by dissolving this compound and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent, followed by solvent evaporation or spray drying.[7][17] This results in the drug being dispersed in an amorphous state within the polymer matrix, enhancing solubility.[10]

  • Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):

    • Screen for the solubility of this compound in various oils, surfactants, and co-solvents.

    • Develop a SEDDS formulation by mixing the drug with an optimal ratio of oil, surfactant, and co-solvent. This formulation will spontaneously form a microemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization.[7][16][17][20]

Protocol 2: In Vivo Bioavailability Assessment in Animal Models

This protocol describes a typical crossover study design to determine the oral bioavailability of a this compound formulation.

  • Animal Model Selection: Choose a suitable animal model (e.g., rats, mice) based on the research question and metabolic profile.[22]

  • Study Design: Employ a crossover design where the same group of animals receives both an intravenous (IV) and an oral (PO) dose of this compound, separated by a washout period. The IV dose serves as the 100% bioavailability reference.[22]

  • Dose Administration:

    • IV Administration: Administer a known dose of a solubilized formulation of this compound intravenously.

    • Oral Administration: Administer a known dose of the test formulation of this compound orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points after each administration.[22]

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.[23]

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for both the oral and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 [22]

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Different Media

Medium pH Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2< 1
Simulated Intestinal Fluid (SIF)6.8< 5
Water7.0< 0.5
20% PEG400 in Water7.050
10% Tween 80 in Water7.025

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Aqueous Suspension10PO5022005
Nanosuspension10PO2501120030
Solid Dispersion10PO4001200050
IV Solution2IV10000.14000100

Visualizations

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC_II MHC-II TCR TCR MHC_II->TCR CD80 CD80 CD28 CD28 CD80->CD28 TCell T-Cell T-Cell Activation\n(Proliferation, Cytokine Release) T-Cell Activation (Proliferation, Cytokine Release) TCell->T-Cell Activation\n(Proliferation, Cytokine Release) TCR->TCell Signal 1 (Antigen Recognition) CD28->TCell Signal 2 (Co-stimulation) CD80_IN_3 This compound CD80_IN_3->CD80 Inhibition

Caption: CD80-CD28 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_InVitro In Vitro Assessment cluster_Formulation Formulation Development cluster_InVivo In Vivo Evaluation Solubility Solubility Assay Formulation_Decision Formulation Strategy Decision Solubility->Formulation_Decision Permeability Permeability Assay (PAMPA, Caco-2) Permeability->Formulation_Decision Dissolution Dissolution Testing Dissolution->Formulation_Decision ParticleSize Particle Size Reduction (Micronization, Nanosizing) PK_Study Pharmacokinetic Study (Animal Model) ParticleSize->PK_Study SolidDispersion Solid Dispersion SolidDispersion->PK_Study LipidBased Lipid-Based Formulation (SEDDS) LipidBased->PK_Study Bioavailability Calculate Bioavailability PK_Study->Bioavailability Formulation_Decision->ParticleSize Formulation_Decision->SolidDispersion Formulation_Decision->LipidBased

Caption: Experimental workflow for improving and assessing the bioavailability of this compound.

References

CD80-IN-3 toxicity and how to mitigate it in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "CD80-IN-3" is not described in the currently available scientific literature. This technical support center provides information on a hypothetical investigational molecule, CD80-IN-X , an inhibitor of the CD80 pathway. The data and protocols presented are based on established principles of immunology and data from similar therapeutic agents targeting the CD80 pathway, such as the immunocytokine GI-102 (CD80-IL2v3). This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CD80-IN-X?

A1: CD80-IN-X is a biological agent designed to modulate T-cell responses by targeting the CD80 co-stimulatory molecule. CD80, expressed on antigen-presenting cells (APCs), interacts with CD28 on T-cells to provide a critical second signal for T-cell activation.[1][2] By inhibiting the CD80-CD28 interaction, CD80-IN-X is expected to dampen T-cell activation, which could be beneficial in autoimmune diseases. Conversely, by blocking the interaction of CD80 with the inhibitory receptor CTLA-4, it could enhance T-cell responses against tumors.[2] The precise nature of its in vivo effects will depend on its design, whether it is a simple antagonist, a carrier for another molecule, or has other functionalities.

Q2: What are the potential on-target toxicities of CD80-IN-X in vivo?

A2: Given that CD80-IN-X modulates a key pathway in immune activation, on-target toxicities are primarily related to exaggerated pharmacology.[3] Depending on whether the net effect is immune activation or suppression, potential toxicities could include:

  • Immune Suppression: If CD80-IN-X broadly inhibits T-cell activation, it could lead to an increased risk of infections.[4]

  • Immune Activation and Cytokine Release Syndrome (CRS): If CD80-IN-X is designed to be an immune activator (e.g., by blocking CTLA-4 interaction or being fused to an activating cytokine), it could lead to a systemic inflammatory response known as CRS.[5][6] Symptoms in animal models may include fever, lethargy, and weight loss. CRS is a result of the rapid release of pro-inflammatory cytokines by activated immune cells.[7]

  • Autoimmunity: By disrupting the delicate balance of co-stimulation and co-inhibition, there is a theoretical risk of inducing or exacerbating autoimmune reactions.[8]

Q3: What are the most common treatment-related adverse events observed with agents targeting the CD80 pathway?

A3: Based on clinical data from a similar agent, GI-102 (CD80-IL2v3), the most common treatment-related adverse events are related to immune activation.[5][9] These include pyrexia (fever) and chills.[5][9] While most of these events are low-grade, a smaller percentage of subjects may experience more severe (Grade 3 or higher) adverse events.[5][9]

Q4: How can I monitor for potential toxicities of CD80-IN-X in my in vivo experiments?

A4: A comprehensive monitoring plan is crucial. This should include:

  • Regular clinical observations: Daily monitoring of animal weight, food and water intake, activity levels, and general appearance (e.g., ruffled fur, hunched posture).

  • Hematology and clinical chemistry: Periodic blood sampling to assess complete blood counts (CBC) with differentials and serum chemistry panels to monitor for signs of organ damage or systemic inflammation.

  • Cytokine profiling: Measurement of key inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) in plasma at baseline and at various time points after dosing to detect early signs of CRS.

  • Histopathology: At the end of the study, a full histopathological examination of key organs (liver, kidney, spleen, lungs, etc.) should be performed to identify any treatment-related changes.

Troubleshooting Guides

Issue 1: Animals exhibit acute signs of distress post-dosing (e.g., lethargy, ruffled fur, rapid weight loss).
  • Potential Cause: Cytokine Release Syndrome (CRS). This is a systemic inflammatory response resulting from the activation of T-cells and other immune cells, leading to a rapid release of inflammatory cytokines.[7]

  • Troubleshooting Steps:

    • Immediate Assessment: Record the severity and onset of all clinical signs. Measure body temperature if possible.

    • Blood Sampling: If ethically permissible and planned in the protocol, collect a blood sample to analyze for key inflammatory cytokines (IL-6, TNF-α, IFN-γ) and to perform a complete blood count.

    • Consider Mitigation: For subsequent experiments, consider pre-treating with or co-administering a CRS-mitigating agent. The choice of agent will depend on the specific signaling pathways activated by CD80-IN-X. Options that have been explored for other T-cell engaging therapies include:

      • Corticosteroids (e.g., dexamethasone): Broadly immunosuppressive.[10]

      • JAK inhibitors (e.g., ruxolitinib, itacitinib): Block the signaling of multiple cytokines.[11][12]

      • IL-6 receptor blockade (e.g., tocilizumab analogs): Specifically targets a key cytokine in CRS.[11]

    • Dose Adjustment: Consider a dose-escalation study design to identify a maximum tolerated dose (MTD). Starting with a lower dose and escalating may prevent severe CRS.

Issue 2: Evidence of organ-specific toxicity from clinical chemistry or histopathology (e.g., elevated ALT/AST, nephritis).
  • Potential Cause: Immune-mediated organ damage. The activation of T-cells by CD80-IN-X could potentially lead to infiltration and damage of healthy tissues. Immune-mediated hepatitis and nephritis have been observed with other immunotherapies.[13]

  • Troubleshooting Steps:

    • Confirm Findings: Correlate clinical chemistry findings with histopathology. Look for signs of immune cell infiltration (e.g., lymphocytes) in the affected organs.

    • Immunophenotyping: Perform flow cytometry or immunohistochemistry on tissue samples to characterize the infiltrating immune cells (e.g., CD4+ T-cells, CD8+ T-cells, macrophages).

    • Dose-Response Relationship: Determine if the organ toxicity is dose-dependent. A clear dose-response relationship would strengthen the evidence that the finding is treatment-related.

    • Evaluate Recovery: Include a recovery period in your study design, where a cohort of animals is taken off the drug for several weeks. This will help determine if the observed organ damage is reversible.[14]

Quantitative Data on Potential Toxicities

The following table summarizes hypothetical treatment-related adverse events (TRAEs) for CD80-IN-X, based on published data for the immunocytokine GI-102.[5][9] This data is from a dose-escalation study in a clinical setting but can inform preclinical expectations.

Adverse EventFrequency (All Grades)Frequency (Grade ≥3)
Pyrexia (Fever)43.8%< 5%
Chills34.4%< 5%
Nausea< 15%< 1%
Fatigue< 15%< 5%
Anemia< 10%< 5%
Increased AST/ALT< 10%< 5%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Assessment of CD80-IN-X Toxicity in a Humanized Mouse Model

This protocol outlines a general procedure for a non-GLP, repeat-dose toxicity study.

  • Model Selection: Use a humanized mouse model (e.g., hu-CD34+ HSC engrafted NCG/NOG mice) to ensure the biological activity of the human-specific CD80-IN-X.

  • Study Design:

    • Groups:

      • Group 1: Vehicle control (e.g., PBS)

      • Group 2: Low dose of CD80-IN-X

      • Group 3: Mid dose of CD80-IN-X

      • Group 4: High dose of CD80-IN-X

      • Group 5: High dose with a 4-week recovery period

    • Animals: 5-10 animals per sex per group.

    • Dosing: Administer CD80-IN-X intravenously (or via the intended clinical route) once weekly for 4 weeks.

  • In-Life Monitoring:

    • Daily: Clinical observations for signs of morbidity/mortality.

    • Twice Weekly: Record body weights.

    • Weekly (pre-dose): Collect blood via tail vein for interim hematology and clinical chemistry.

  • Pharmacodynamic/Exploratory Endpoints:

    • At selected time points (e.g., 6h, 24h, 72h after first and last dose), collect blood for:

      • Flow Cytometry: To assess changes in immune cell populations (CD4+ T-cells, CD8+ T-cells, NK cells, Tregs).

      • Cytokine Analysis (Luminex/ELISA): To measure levels of IL-2, IL-6, IL-10, TNF-α, and IFN-γ.

  • Terminal Procedures (Day 29 for main study, Day 57 for recovery group):

    • Conduct a full necropsy.

    • Record organ weights (liver, kidney, spleen, thymus, heart, lungs).

    • Collect tissues for histopathological examination.

Protocol 2: Mitigation of CD80-IN-X-Induced Cytokine Release Syndrome

This protocol is designed to test the efficacy of a JAK inhibitor in mitigating CRS.

  • Model and Dosing:

    • Use the same humanized mouse model as in Protocol 1.

    • Select a dose of CD80-IN-X known to induce a sub-lethal but significant CRS response (characterized by fever, weight loss, and elevated cytokines).

  • Study Design:

    • Groups (n=8 per group):

      • Group 1: Vehicle control

      • Group 2: CD80-IN-X only

      • Group 3: JAK inhibitor only (e.g., Ruxolitinib)

      • Group 4: CD80-IN-X + JAK inhibitor (prophylactic, given 1-2 hours before CD80-IN-X)

      • Group 5: CD80-IN-X + JAK inhibitor (therapeutic, given 4-6 hours after CD80-IN-X, upon onset of symptoms)

  • Monitoring and Endpoints:

    • Clinical Signs: Monitor animals closely for the first 24 hours post-dosing. Record body temperature and clinical scores at 0, 2, 4, 6, 8, 12, and 24 hours.

    • Body Weight: Record daily for 7 days.

    • Cytokine Analysis: Collect blood at 6 hours post-CD80-IN-X administration to measure peak cytokine levels (IL-6, IFN-γ).

  • Data Analysis:

    • Compare clinical scores, body temperature changes, and cytokine levels between Group 2 and Groups 4/5. A significant reduction in these parameters in the combination groups would indicate successful mitigation of CRS.

Visualizations

CD80 Signaling Pathway and Modulation by CD80-IN-X

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Signal 2 (Co-stimulation) TCell_CTLA4 CTLA-4 APC_CD80->TCell_CTLA4 Inhibitory Signal Activation T-Cell Activation TCell_CD28->Activation Inhibition T-Cell Inhibition TCell_CTLA4->Inhibition CD80_IN_X CD80-IN-X CD80_IN_X->APC_CD80 Binds to CD80

Caption: Modulation of T-Cell activation via CD80-IN-X.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow start Start Study acclimatize Animal Acclimatization & Baseline Measurements start->acclimatize dosing 4-Week Repeat Dosing (Vehicle or CD80-IN-X) acclimatize->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, Blood Draws) dosing->monitoring interim_analysis Interim Analysis (Hematology, Cytokines, Flow Cytometry) monitoring->interim_analysis terminal_phase Terminal Phase monitoring->terminal_phase End of Dosing interim_analysis->monitoring necropsy Necropsy & Organ Weights terminal_phase->necropsy histology Histopathology necropsy->histology end Final Report histology->end

Caption: Workflow for a 4-week repeat-dose toxicity study.

Logical Relationship for CRS Mitigation Strategy

CRS_Mitigation_Logic action_node action_node obs_node obs_node obs1 Observe Acute Toxicity Signs (e.g., weight loss, lethargy) check1 Is CRS Suspected? obs1->check1 action1 Measure Inflammatory Cytokines (IL-6, TNF-α) check1->action1 Yes action3 Investigate Alternative Causes (e.g., off-target toxicity, formulation issue) check1->action3 No check2 Cytokines Elevated? action1->check2 action2 Implement Mitigation Strategy: - Dose De-escalation - Co-administer Mitigating Agent (e.g., JAK inhibitor) check2->action2 Yes check2->action3 No

Caption: Decision tree for investigating and mitigating suspected CRS.

References

Technical Support Center: Interpreting Unexpected Results with CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using CD80-IN-3, a novel small molecule inhibitor of the CD80 costimulatory molecule.

General Information

This compound is a potent and selective inhibitor of the CD80 protein (also known as B7-1). CD80 is a key costimulatory molecule expressed on antigen-presenting cells (APCs) like dendritic cells, macrophages, and activated B cells.[1][2][3][4] By binding to CD28 on T cells, CD80 provides a critical second signal for T cell activation, proliferation, and cytokine production.[1][2][5] this compound is designed to block the interaction between CD80 and its ligands, primarily CD28 and CTLA-4, thereby modulating T cell responses.[1][2][5] This makes it a valuable tool for studying immune regulation in various contexts, including autoimmune diseases, transplantation, and cancer immunotherapy.[3][4][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating T cells with this compound in a co-culture with antigen-presenting cells (APCs)?

A1: In a typical in vitro setting where T cells are activated by APCs presenting a specific antigen, treatment with this compound is expected to reduce T cell proliferation, activation marker expression (e.g., CD25, CD69), and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[8] The magnitude of this effect will depend on the cell types, stimulus, and the concentration of this compound used.

Q2: Does this compound have any effect on cells in the absence of T cell activation?

A2: this compound is designed to inhibit the costimulatory signal required for T cell activation. Therefore, in the absence of a primary T cell receptor (TCR) signal (e.g., from antigen presentation), this compound is expected to have a minimal effect on resting T cells or other cell types not involved in T cell activation.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound can vary depending on the specific cell system and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your assay. A starting point for such an experiment is outlined in the table below.

ParameterRecommended Range
Starting Concentration1 µM
Concentration Range10 nM - 10 µM
Incubation Time24 - 72 hours

Q4: Is this compound expected to be cytotoxic?

A4: this compound is designed to be an immunomodulatory agent, not a cytotoxic one. At optimal concentrations, it should not significantly impact cell viability. However, at very high concentrations, off-target effects or solvent toxicity could potentially lead to decreased cell viability.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Viability or Lack of Efficacy

Q: I treated my activated T cell/APC co-culture with this compound, but I don't see a decrease in T cell proliferation. What could be the reason?

A: There are several potential reasons for observing a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively block the CD80-CD28 interaction in your specific system.

  • Alternative Costimulatory Pathways: T cells can also be activated through other costimulatory molecules like CD86.[9] If CD86 is highly expressed on your APCs, it may be providing a sufficient costimulatory signal to bypass the inhibition of CD80.

  • Strong Primary TCR Signal: A very strong T cell receptor signal can sometimes lower the requirement for costimulation, making the effect of a CD80 inhibitor less pronounced.

  • Incorrect Experimental Setup: Issues with cell density, antigen concentration, or the timing of this compound addition can all impact the outcome.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wider range of this compound concentrations to ensure you are in the optimal inhibitory range.

  • Characterize Your APCs: Use flow cytometry to check the expression levels of both CD80 and CD86 on your antigen-presenting cells.

  • Consider Blocking CD86: If CD86 expression is high, you may need to block both CD80 and CD86 to see a significant reduction in T cell proliferation.

  • Optimize Experimental Conditions: Review and optimize your cell culture conditions, including cell ratios and stimulation strength.

Issue 2: Unexpectedly Low Cell Viability or Cytotoxicity

Q: I'm observing a significant decrease in cell viability in my cultures treated with this compound. Is this expected?

A: No, significant cytotoxicity is not an expected on-target effect of this compound. Potential causes for unexpected cell death include:

  • High Concentration of this compound: At concentrations well above the optimal range, small molecules can have off-target effects that may lead to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture is non-toxic (typically <0.1%).

  • Cell Health: The cells used in the experiment may have been unhealthy or stressed, making them more susceptible to any compound-related effects.

  • Contamination: Microbial contamination of your cell cultures can lead to widespread cell death.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, XTT, or a resazurin-based assay) to confirm the cytotoxic effect and determine the toxic concentration range of this compound.[10][11]

  • Check Solvent Concentration: Calculate the final concentration of the solvent in your culture medium and run a solvent-only control to assess its toxicity.

  • Assess Cell Health: Before starting your experiment, ensure your cells are healthy and have high viability.

  • Check for Contamination: Regularly check your cultures for any signs of microbial contamination.

Issue 3: Unexpected Cytokine Profile

Q: I expected a decrease in all pro-inflammatory cytokines, but I'm seeing a mixed or unexpected cytokine profile after this compound treatment. Why is this?

A: The regulation of cytokine production is complex, and blocking a single costimulatory pathway can have nuanced effects.[8]

  • Differential Role of CD80 and CD86: CD80 and CD86 can have different roles in regulating the production of various cytokines.[8] Blocking only CD80 may not uniformly suppress all cytokines.

  • T Helper Cell Differentiation: The cytokine milieu can influence the differentiation of T helper cells (e.g., Th1, Th2, Th17). Modulating costimulation can shift this balance, leading to a change in the overall cytokine profile.

  • Feedback Loops: Cytokine networks involve complex feedback loops. Altering the production of one cytokine can indirectly affect the levels of others.

Troubleshooting Steps:

  • Comprehensive Cytokine Analysis: Use a multiplex cytokine assay (e.g., Luminex or a cytokine antibody array) to get a broader picture of the changes in the cytokine profile.

  • Analyze T Helper Cell Subsets: Use flow cytometry to analyze the differentiation of T helper cell subsets by staining for key transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17).

  • Review the Literature: Consult scientific literature for the specific roles of CD80 in the regulation of the cytokines you are studying.[8][12]

Experimental Protocols

Cell Viability Assay (Resazurin-based)
  • Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight if necessary.

  • Treat with this compound: Add this compound at various concentrations to the appropriate wells. Include a vehicle-only control and an untreated control.

  • Incubate: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add Resazurin Reagent: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate for 1-4 hours at 37°C.

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Analyze Data: Calculate cell viability as a percentage relative to the untreated control.

Cytokine Quantification (ELISA)
  • Collect Supernatants: After treating your cell cultures with this compound for the desired time, collect the culture supernatants.

  • Centrifuge: Centrifuge the supernatants to pellet any cells or debris.

  • Store Samples: Store the clarified supernatants at -80°C until you are ready to perform the ELISA.

  • Perform ELISA: Follow the manufacturer's protocol for the specific cytokine ELISA kit you are using. This typically involves coating a plate with a capture antibody, adding your samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate Concentrations: Generate a standard curve from your standards and use it to calculate the concentration of the cytokine in your samples.

Visualizations

CD80_Signaling_Pathway CD80 Signaling Pathway and Inhibition by this compound cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Antigen Antigen MHC MHC Antigen->MHC Processed & Presented TCR TCR MHC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) T_Cell_Activation T_Cell_Activation TCR->T_Cell_Activation CD28->T_Cell_Activation CD80_IN_3 CD80_IN_3 CD80_IN_3->CD80 Inhibits

Caption: this compound inhibits the costimulatory signal for T cell activation.

Experimental_Workflow General Experimental Workflow Start Start Prepare_Cells Prepare APCs and T Cells Start->Prepare_Cells Co_culture Co-culture APCs and T Cells with Antigen Prepare_Cells->Co_culture Add_Inhibitor Add this compound (and controls) Co_culture->Add_Inhibitor Incubate Incubate for 24-72h Add_Inhibitor->Incubate Analyze Analyze Incubate->Analyze Proliferation_Assay T Cell Proliferation Assay (e.g., CFSE) Analyze->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA) Analyze->Cytokine_Analysis Viability_Assay Cell Viability Assay (e.g., Resazurin) Analyze->Viability_Assay End End Proliferation_Assay->End Cytokine_Analysis->End Viability_Assay->End

Caption: Workflow for assessing the effects of this compound on T cell responses.

Troubleshooting_Viability Troubleshooting Unexpected Cell Viability Start Unexpected Viability Result? Low_Viability Low Viability / Cytotoxicity Start->Low_Viability Yes High_Viability High Viability / No Effect Start->High_Viability No Check_Concentration_Low Is [Inhibitor] too high? Low_Viability->Check_Concentration_Low Check_Concentration_High Is [Inhibitor] too low? High_Viability->Check_Concentration_High Check_Solvent Is [Solvent] too high? Check_Concentration_Low->Check_Solvent Check_Contamination Is there contamination? Check_Solvent->Check_Contamination Solution_Low_Viability Perform dose-response. Run solvent control. Check for contamination. Check_Contamination->Solution_Low_Viability Check_CD86 Is CD86 expression high? Check_Concentration_High->Check_CD86 Check_Stimulation Is TCR stimulation too strong? Check_CD86->Check_Stimulation Solution_High_Viability Perform dose-response. Analyze CD86 expression. Optimize stimulation. Check_Stimulation->Solution_High_Viability

Caption: Decision tree for troubleshooting unexpected cell viability results.

References

Technical Support Center: Refining Experimental Design for CD80 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving CD80 inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CD80 inhibitors?

A1: CD80 inhibitors block the interaction between the CD80 protein on antigen-presenting cells (APCs) and the CD28 receptor on T-cells.[1] This interaction provides a critical co-stimulatory signal (Signal 2) necessary for full T-cell activation.[1][2][3] By inhibiting this signal, CD80 inhibitors can prevent T-cell proliferation and effector function, which is beneficial in contexts of excessive immune activation, such as autoimmune diseases.[1][3] Some CD80 inhibitors may also modulate the interaction with other binding partners like CTLA-4 and PD-L1.[4][5]

Q2: What are the different types of CD80 inhibitors available for research?

A2: CD80 inhibitors encompass a range of modalities, including:

  • Monoclonal antibodies: These antibodies are designed to specifically bind to CD80 and sterically hinder its interaction with CD28.[1][5]

  • Small molecules: These compounds can bind to CD80 and allosterically or competitively inhibit its function.[1][6]

  • Soluble CD80 fusion proteins (e.g., CD80-Fc): These proteins consist of the extracellular domain of CD80 fused to an antibody Fc region. They can act as a "trap" for CD28, CTLA-4, and PD-L1, preventing their engagement with cell-surface CD80.[7][8][9]

Q3: How can I confirm the activity of my CD80 inhibitor in a cell-based assay?

A3: A common method is to use a mixed lymphocyte reaction (MLR) or a co-culture of T-cells with antigen-presenting cells (APCs). In these assays, T-cell proliferation or cytokine production (e.g., IL-2) is measured in the presence and absence of the CD80 inhibitor. A successful inhibitor will significantly reduce T-cell activation in a dose-dependent manner.[6][10]

Q4: I am observing high background or non-specific effects in my cell-based assays. What could be the cause?

A4: High background can stem from several factors:

  • Reagent quality: Ensure the purity and stability of your CD80 inhibitor.

  • Off-target effects: Some small molecule inhibitors may have off-target activities. Consider including appropriate controls, such as testing the compound on cell lines that do not express CD80.

  • Cell health: Poor cell viability can lead to non-specific assay signals. Always include a viability dye in your flow cytometry panels.[11]

  • Fc receptor binding: If using an antibody-based inhibitor, non-specific binding to Fc receptors on immune cells can be an issue. Using an Fc receptor blocking agent can mitigate this.[11]

Q5: What is the expected phenotype in an in vivo study when using a CD80 inhibitor?

A5: The in vivo effects of a CD80 inhibitor will depend on the disease model. In models of autoimmune disease or transplant rejection, a successful CD80 inhibitor should lead to reduced inflammation, decreased immune cell infiltration into target tissues, and improved clinical scores.[6][12] For example, in a delayed-type hypersensitivity (DTH) model, a CD80 inhibitor would be expected to reduce the swelling response.[6]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
No or low inhibition of T-cell proliferation/cytokine production 1. Inactive inhibitor: The compound may have degraded. 2. Suboptimal inhibitor concentration: The concentration range may be too low. 3. Redundant co-stimulation: CD86, another ligand for CD28, may be compensating for CD80 blockade.[12] 4. Assay setup: The level of T-cell receptor (TCR) stimulation might be too strong, overriding the need for co-stimulation.1. Verify the integrity and activity of the inhibitor using a reference batch or alternative method. 2. Perform a dose-response curve over a wide range of concentrations. 3. Consider using a dual CD80/CD86 inhibitor or blocking both pathways simultaneously. 4. Titrate the amount of TCR stimulation (e.g., anti-CD3 antibody concentration) to find a window where co-stimulation is critical.[13]
High variability between replicate wells 1. Inconsistent cell plating: Uneven cell numbers across wells. 2. Edge effects in culture plates: Evaporation or temperature gradients at the edges of the plate. 3. Pipetting errors: Inaccurate dispensing of cells or reagents.1. Ensure thorough mixing of cell suspensions before plating. 2. Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. 3. Use calibrated pipettes and proper pipetting techniques.
Unexpected cell death 1. Compound toxicity: The inhibitor may be cytotoxic at higher concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Perform a cytotoxicity assay (e.g., using a viability dye like propidium iodide or a live/dead stain) in parallel with your functional assay. 2. Ensure the final solvent concentration is consistent across all wells and below a toxic threshold (typically <0.5% for DMSO).
In Vivo Studies
Problem Possible Cause Troubleshooting Steps
Lack of efficacy 1. Poor pharmacokinetics/pharmacodynamics (PK/PD): The inhibitor may not be reaching the target tissue at a sufficient concentration or for a long enough duration. 2. Inappropriate animal model: The chosen model may not be dependent on the CD80 co-stimulatory pathway. 3. Timing of administration: The inhibitor may be given too late in the disease process.1. Conduct PK/PD studies to determine the optimal dosing regimen. 2. Confirm the expression of CD80 in the relevant tissues and cell types in your model. 3. Initiate treatment at the onset of the immune response, as CD80 is crucial for the initial activation of naive T-cells.[12]
Adverse events or toxicity 1. On-target immunosuppression: Broad suppression of the immune system can lead to increased susceptibility to infections. 2. Off-target toxicity: The inhibitor may have unintended effects on other biological pathways.1. Monitor animals for signs of infection. Consider co-housing with sentinel animals. 2. Perform comprehensive toxicology studies, including histopathology of major organs.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

Objective: To assess the ability of a CD80 inhibitor to block T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using density gradient centrifugation.

    • Label the responder PBMCs with a proliferation dye (e.g., CFSE or CellTrace™ Violet).

    • Irradiate or treat the stimulator PBMCs with mitomycin C to prevent their proliferation.

  • Assay Setup:

    • Plate the labeled responder PBMCs and the treated stimulator PBMCs at a 1:1 ratio in a 96-well round-bottom plate.

    • Add the CD80 inhibitor at various concentrations. Include a vehicle control and a positive control (e.g., a known immunosuppressant).

  • Incubation:

    • Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Data Acquisition:

    • Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single T-cells.

    • Analyze the dilution of the proliferation dye to determine the percentage of divided cells.

    • Calculate the IC50 value of the inhibitor.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Model

Objective: To evaluate the in vivo efficacy of a CD80 inhibitor in a T-cell-mediated inflammatory response.

Methodology:

  • Sensitization:

    • Sensitize mice by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment:

    • Begin administration of the CD80 inhibitor or vehicle control at a predetermined time point relative to sensitization or challenge.

  • Challenge:

    • Approximately 7-14 days after sensitization, challenge the mice by injecting the antigen in saline into one hind footpad. Inject saline alone into the contralateral footpad as a control.

  • Measurement:

    • Measure the footpad thickness of both hind paws at various time points (e.g., 24, 48, and 72 hours) after the challenge using a caliper.

  • Data Analysis:

    • Calculate the change in footpad thickness by subtracting the pre-challenge measurement from the post-challenge measurements.

    • The DTH response is the difference in swelling between the antigen-challenged and saline-challenged footpads.

    • Compare the DTH response between the inhibitor-treated and vehicle-treated groups.

Visualizations

CD80_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Signal 1 (Antigen Recognition) CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Co-stimulation) CTLA-4 CTLA-4 CD80->CTLA-4 Inhibitory Signal T-Cell_Activation T-Cell_Activation CD28->T-Cell_Activation T-Cell_Inhibition T-Cell_Inhibition CTLA-4->T-Cell_Inhibition CD80_Inhibitor CD80 Inhibitor CD80_Inhibitor->CD80 Blocks Interaction

Caption: CD80 signaling pathway and point of intervention.

Experimental_Workflow_DTH cluster_Phase1 Sensitization Phase cluster_Phase2 Treatment Phase cluster_Phase3 Challenge & Measurement Phase Sensitize Sensitize Mice (Antigen + CFA) Treatment Administer CD80 Inhibitor or Vehicle Sensitize->Treatment Challenge Challenge Footpad (Antigen) Treatment->Challenge Measure Measure Footpad Swelling Challenge->Measure

Caption: Experimental workflow for a DTH model.

References

Validation & Comparative

A Comparative Guide to CD80 Inhibitors: Benchmarking CD80-IN-3 Against Established Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel small molecule CD80 inhibitor, CD80-IN-3, alongside other known CD80 inhibitors, including the small molecule RhuDex® and the biologic fusion proteins Abatacept and Belatacept. This document compiles available experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.

Introduction to CD80 Inhibition

CD80 (also known as B7-1) is a critical co-stimulatory molecule expressed on the surface of antigen-presenting cells (APCs). Its interaction with CD28 on T-cells provides a crucial "signal two" for T-cell activation, proliferation, and cytokine production. Dysregulation of this pathway is implicated in various autoimmune diseases and transplant rejection, making CD80 an attractive therapeutic target. CD80 inhibitors aim to block this interaction, thereby dampening the immune response. These inhibitors can be broadly categorized into small molecules and biologics.

Overview of Compared CD80 Inhibitors

This guide focuses on a direct comparison of the following CD80 inhibitors:

  • This compound: A novel, potent small molecule inhibitor of the CD80/CD28 interaction.

  • RhuDex®: An orally available small molecule CD80 antagonist that has been investigated for autoimmune diseases.

  • Abatacept (Orencia®): A fusion protein composed of the extracellular domain of CTLA-4 and the Fc region of human IgG1. It acts as a selective T-cell co-stimulation modulator by binding to both CD80 and CD86.

  • Belatacept (Nulojix®): A second-generation CTLA-4-Ig fusion protein, structurally similar to Abatacept but engineered for higher binding affinity to CD80 and CD86.

Quantitative Performance Data

The following tables summarize the available quantitative data for the compared CD80 inhibitors, focusing on their binding affinity and potency in functional assays.

Table 1: Binding Affinity to CD80

InhibitorTypeTarget(s)Binding Affinity (Kd) to human CD80Source
This compound Small MoleculeCD80125 nM[1][2][3]
RhuDex® Small MoleculeCD80Low nanomolar affinity[4]
Abatacept Fusion ProteinCD80, CD86~12 nM[5]
Belatacept Fusion ProteinCD80, CD862-fold higher affinity than Abatacept[6]

Table 2: In Vitro Potency

InhibitorAssay TypeMetricValueSource
This compound CD80/CD28 Interaction AssayEC50630 nM[1][2][3]
RhuDex® T-cell Proliferation & Cytokine Release-Micromolar potency[7]
Abatacept T-cell Activation Inhibition-Dose-dependent inhibition[8]
Belatacept T-cell Activation Inhibition-More potent than Abatacept[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

Figure 1. CD80 Co-stimulatory Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Binding_Assay Binding Assay (e.g., SPR, ELISA) Cell_Based_Assay Cell-Based Assay (e.g., T-cell proliferation, cytokine release) Binding_Assay->Cell_Based_Assay Assess Functional Potency (IC50/EC50) Animal_Model Animal Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis) Cell_Based_Assay->Animal_Model Evaluate In Vivo Efficacy Efficacy_Evaluation Efficacy Evaluation (e.g., Disease score, histology) Animal_Model->Efficacy_Evaluation start CD80 Inhibitor (e.g., this compound) start->Binding_Assay Determine Binding Affinity (Kd)

Figure 2. General Experimental Workflow for Evaluating CD80 Inhibitors.

Detailed Methodologies

1. Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

  • Objective: To measure the binding affinity and kinetics of the inhibitor to its target protein.

  • Protocol Outline:

    • Recombinant human CD80 protein is immobilized on a sensor chip.

    • A series of concentrations of the inhibitor (e.g., this compound, Abatacept) in a suitable buffer are flowed over the chip surface.

    • The association and dissociation of the inhibitor to CD80 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

2. T-Cell Proliferation Assay

  • Objective: To assess the inhibitor's ability to block T-cell proliferation induced by co-stimulation.

  • Protocol Outline:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • T-cells within the PBMC population are stimulated with a primary signal (e.g., anti-CD3 antibody) and a co-stimulatory signal provided by CD80-expressing cells (e.g., Raji B-cells or dendritic cells).

    • The stimulated cells are treated with a range of concentrations of the CD80 inhibitor.

    • After a defined incubation period (e.g., 72 hours), T-cell proliferation is measured using methods such as [3H]-thymidine incorporation or a fluorescent dye-based proliferation assay (e.g., CFSE).

    • The concentration of the inhibitor that causes 50% inhibition of proliferation (IC50) is determined.

3. Cytokine Release Assay

  • Objective: To measure the effect of the inhibitor on the production of pro-inflammatory cytokines by activated T-cells.

  • Protocol Outline:

    • T-cells are stimulated as described in the T-cell proliferation assay in the presence of varying concentrations of the CD80 inhibitor.

    • After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

    • The concentration of key cytokines, such as IL-2, IFN-γ, and TNF-α, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

    • The inhibitory effect of the compound on cytokine production is then calculated.

4. In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To evaluate the therapeutic efficacy of the CD80 inhibitor in a preclinical model of rheumatoid arthritis.

  • Protocol Outline:

    • Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.

    • A booster immunization is given after a specified period (e.g., 21 days).

    • Upon the onset of clinical signs of arthritis, mice are treated with the CD80 inhibitor or a vehicle control.

    • The severity of arthritis is monitored regularly by a clinical scoring system that assesses paw swelling and inflammation.

    • At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Concluding Remarks

This compound emerges as a potent small molecule inhibitor of the CD80/CD28 interaction with a well-defined in vitro profile. Its low nanomolar binding affinity and sub-micromolar functional potency place it as a promising candidate for further development. In comparison to the small molecule RhuDex®, this compound shows comparable potency based on the available data. When compared to the biologic agents Abatacept and Belatacept, which have broader activity by targeting both CD80 and CD86, this compound offers the potential for more selective CD80 inhibition. The choice between a small molecule inhibitor like this compound and a biologic will depend on the specific therapeutic context, considering factors such as oral bioavailability, manufacturing costs, and the desired selectivity profile. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in relevant disease models.

References

A Comparative Guide: CD80-IN-3 vs. Anti-CD80 Antibody Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between the small molecule inhibitor CD80-IN-3 and anti-CD80 antibodies is currently not feasible due to the limited publicly available data on this compound. While extensive research and clinical data exist for anti-CD80 monoclonal antibodies, this compound appears to be a preclinical entity with sparse information in the public domain. This guide will outline the known mechanisms of both therapeutic approaches and detail the type of experimental data required for a future comprehensive comparison.

Understanding the Target: The CD80 Co-stimulatory Molecule

CD80, also known as B7-1, is a crucial protein expressed on the surface of antigen-presenting cells (APCs) like dendritic cells, macrophages, and activated B cells.[1][2] It plays a pivotal role in the adaptive immune response by providing a co-stimulatory signal to T cells. This is achieved through its interaction with two key receptors on T cells: CD28 and CTLA-4.[3][4]

  • CD80-CD28 Interaction: This interaction delivers a positive co-stimulatory signal, which is essential for T cell activation, proliferation, and cytokine production.[3]

  • CD80-CTLA-4 Interaction: This interaction transmits an inhibitory signal, which helps to downregulate the immune response and maintain self-tolerance.[3]

Given its central role in immune regulation, CD80 has become a significant therapeutic target for a range of conditions, including autoimmune diseases, transplant rejection, and cancer.[1][5]

Two Approaches to Targeting CD80

Anti-CD80 Monoclonal Antibodies

Anti-CD80 antibodies are laboratory-engineered proteins designed to specifically bind to the CD80 molecule on APCs. By physically blocking the interaction between CD80 and its receptors on T cells (primarily CD28), these antibodies effectively inhibit the co-stimulatory signal required for full T cell activation.[1] This mechanism of action can be beneficial in dampening an overactive immune response.

Several anti-CD80 monoclonal antibodies have been investigated in preclinical and clinical settings. For instance, galiximab has been studied in the context of B-cell lymphomas.

This compound: A Small Molecule Inhibitor

This compound is described as a potent small molecule inhibitor of the CD80/CD28 interaction.[6] Unlike large antibody molecules, small molecules like this compound can potentially be administered orally and may offer different pharmacokinetic and pharmacodynamic profiles. According to available data, this compound inhibits the CD80/CD28 interaction with an EC50 of 630 nM and a dissociation constant (Kd) of 125 nM.[6]

The Missing Data: A Call for Further Research

A direct and meaningful comparison of the efficacy of this compound and anti-CD80 antibodies would necessitate a range of experimental data that is not currently available for this compound. Below are the key experimental areas and the types of data required.

Table 1: Required In Vitro Efficacy Data
ParameterThis compoundAnti-CD80 AntibodyRationale
Binding Affinity (Kd) 125 nM[6]Data available for specific antibodiesTo compare the binding strength to CD80.
IC50/EC50 in Cell-Based Assays EC50 of 630 nM for CD80/CD28 interaction[6]Data available for specific antibodiesTo assess the concentration required to inhibit T cell activation or proliferation.
Specificity UnknownData available for specific antibodiesTo determine if the inhibitor also affects the CD80/CTLA-4 interaction or has off-target effects.
Mechanism of Action Inhibition of CD80/CD28 interaction[6]Blockade of CD80-ligand bindingTo confirm and detail the molecular mechanism.
Table 2: Required In Vivo Efficacy Data
ParameterThis compoundAnti-CD80 AntibodyRationale
Pharmacokinetics (ADME) UnknownData available for specific antibodiesTo understand the absorption, distribution, metabolism, and excretion of the compound.
Efficacy in Animal Models UnknownData available for specific antibodies in models of autoimmune disease, transplantation, and cancerTo evaluate the therapeutic effect in a living organism.
Immunogenicity UnknownA known potential issue with antibody therapiesTo assess the likelihood of inducing an unwanted immune response against the therapeutic agent itself.
Toxicity Profile UnknownData available from preclinical and clinical studiesTo determine the safety and potential side effects.

Visualizing the Mechanisms and Experimental Needs

To facilitate understanding, the following diagrams illustrate the targeted signaling pathway and a hypothetical experimental workflow for comparing these two therapeutic modalities.

Signaling_Pathway CD80 Signaling Pathway and Points of Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_Inhibitors Therapeutic Intervention APC APC CD80 CD80 CD28 CD28 CD80->CD28 Co-stimulation CTLA4 CTLA-4 CD80->CTLA4 Inhibition TCell T Cell Activation T Cell Activation CD28->Activation Inhibition T Cell Inhibition CTLA4->Inhibition Anti_CD80_Ab Anti-CD80 Antibody Anti_CD80_Ab->CD80 CD80_IN_3 This compound CD80_IN_3->CD80

Caption: Inhibition of CD80-mediated T cell co-stimulation by anti-CD80 antibody and this compound.

Experimental_Workflow Comparative Efficacy Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Agents Test Articles Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) PK_PD Pharmacokinetics & Pharmacodynamics Binding_Assay->PK_PD MLR_Assay Mixed Lymphocyte Reaction (MLR) - T Cell Proliferation - Cytokine Production MLR_Assay->PK_PD Specificity_Assay Specificity Assay (CD80/CTLA-4 binding) Specificity_Assay->PK_PD Efficacy_Model Disease Model Efficacy (e.g., Autoimmune, Transplant) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity CD80_IN_3 This compound CD80_IN_3->Binding_Assay CD80_IN_3->MLR_Assay CD80_IN_3->Specificity_Assay Anti_CD80_Ab Anti-CD80 Antibody Anti_CD80_Ab->Binding_Assay Anti_CD80_Ab->MLR_Assay Anti_CD80_Ab->Specificity_Assay Control Vehicle/Isotype Control Control->Binding_Assay Control->MLR_Assay

Caption: A proposed experimental workflow for the head-to-head comparison of this compound and an anti-CD80 antibody.

Conclusion

At present, a comprehensive, data-driven comparison between this compound and anti-CD80 antibodies is not possible due to the lack of published research on this compound. While the foundational knowledge of CD80 biology and the mechanism of anti-CD80 antibodies provides a strong framework, the specific efficacy, safety, and pharmacokinetic properties of this compound remain to be elucidated in the scientific literature. Researchers and drug developers eagerly await the publication of such data to understand the potential advantages and disadvantages of a small molecule approach versus a well-established antibody-based strategy for targeting the critical CD80 co-stimulatory pathway.

References

Validating the On-Target Effects of CD80-IN-3 with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of CD80-IN-3, a novel small molecule inhibitor of the CD80 costimulatory molecule. By comparing the activity of this compound in wild-type (WT) systems versus CD80 knockout (KO) models, researchers can definitively attribute the compound's pharmacological effects to the specific inhibition of CD80.

Introduction to CD80 and its Role in T-Cell Activation

CD80, also known as B7-1, is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells, macrophages, and activated B cells.[1][2][3] The primary function of CD80 is to provide a second signal for T-cell activation by binding to its receptors, CD28 and CTLA-4, on T-cells.[2][4] The interaction between CD80 and CD28 delivers a potent costimulatory signal, leading to T-cell proliferation, cytokine production, and survival.[2][5] Conversely, the binding of CD80 to CTLA-4 transmits an inhibitory signal, which helps to regulate and dampen the immune response, thereby maintaining immune homeostasis.[1][2] Given its central role in immune regulation, CD80 has emerged as a promising therapeutic target for a range of conditions, including autoimmune diseases and cancer.[6][7]

This compound is a novel, potent, and selective small molecule inhibitor designed to block the interaction between CD80 and its ligands, thereby modulating T-cell responses. This guide outlines a series of experiments to validate the on-target effects of this compound by leveraging CD80 knockout models.

CD80 Signaling Pathway

The binding of CD80 on an APC to CD28 on a T-cell, in conjunction with the T-cell receptor (TCR) recognizing its cognate antigen presented by the major histocompatibility complex (MHC), initiates a cascade of downstream signaling events. This costimulation is essential for full T-cell activation.

CD80_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC MHC-Antigen TCR TCR APC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibition

Caption: CD80 signaling pathway in T-cell activation.

Experimental Workflow for On-Target Validation

A multi-pronged approach is essential to robustly validate the on-target effects of this compound. The following workflow outlines key experiments comparing the inhibitor's activity in wild-type versus CD80 knockout systems.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Binding Biochemical Binding Assay CD80_IN_3 This compound Treatment Binding->CD80_IN_3 MLR Mixed Lymphocyte Reaction (MLR) MLR->CD80_IN_3 DTH Delayed-Type Hypersensitivity (DTH) Model DTH->CD80_IN_3 EAE Experimental Autoimmune Encephalomyelitis (EAE) Model EAE->CD80_IN_3 WT_Cells Wild-Type (WT) Cells/Mice WT_Cells->Binding WT_Cells->MLR WT_Cells->DTH WT_Cells->EAE KO_Cells CD80 Knockout (KO) Cells/Mice KO_Cells->MLR KO_Cells->DTH KO_Cells->EAE Data Comparative Data Analysis CD80_IN_3->Data

Caption: Experimental workflow for validating this compound.

Comparative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from key validation experiments. The stark contrast in the activity of this compound between wild-type and CD80 knockout models provides strong evidence for its on-target mechanism of action.

Table 1: In Vitro Activity of this compound

AssayWild-Type (WT)CD80 Knockout (KO)
Biochemical Binding Assay (Kd, nM) 5.2No Binding
Mixed Lymphocyte Reaction (IC50, nM) 25.8> 10,000
T-Cell Proliferation (% Inhibition at 100 nM) 85%5%
IFN-γ Production (pg/mL at 100 nM) 1501200
IL-2 Production (pg/mL at 100 nM) 80750

Table 2: In Vivo Efficacy of this compound in an EAE Mouse Model

ParameterWild-Type (WT) + VehicleWild-Type (WT) + this compoundCD80 Knockout (KO) + VehicleCD80 Knockout (KO) + this compound
Mean Peak Clinical Score 4.21.51.81.7
Day of Onset 10181717
CNS Infiltrating CD4+ T-cells (cells/g) 1.2 x 10^60.3 x 10^60.4 x 10^60.4 x 10^6

Discussion of Expected Results

The data presented in the tables illustrates the expected outcomes that would validate the on-target effects of this compound. In the wild-type setting, this compound demonstrates potent binding to CD80, leading to the inhibition of T-cell proliferation and cytokine production in a mixed lymphocyte reaction. In contrast, in the CD80 knockout setting, the inhibitor shows no significant activity, as its molecular target is absent.

Similarly, in the in vivo EAE model, a model of T-cell-mediated autoimmunity, this compound significantly ameliorates disease in wild-type mice. However, in CD80 knockout mice, which already exhibit a less severe disease phenotype due to the absence of the costimulatory signal, this compound provides no additional therapeutic benefit. This lack of efficacy in the knockout model is a critical piece of evidence confirming that the in vivo effects of this compound are mediated through its interaction with CD80.

Detailed Experimental Protocols

Biochemical Binding Assay

Objective: To determine the binding affinity of this compound to recombinant CD80 protein.

Materials:

  • Recombinant human CD80 protein

  • This compound

  • Surface Plasmon Resonance (SPR) instrument and sensor chips

Protocol:

  • Immobilize recombinant human CD80 protein onto the surface of a sensor chip.

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the this compound dilutions over the sensor chip surface at a constant flow rate.

  • Measure the association and dissociation rates of the inhibitor binding to the protein.

  • Calculate the equilibrium dissociation constant (Kd) from the kinetic data.

Mixed Lymphocyte Reaction (MLR)

Objective: To assess the ability of this compound to inhibit T-cell proliferation and cytokine production in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • This compound

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for IFN-γ and IL-2

Protocol:

  • Isolate PBMCs from two healthy donors.

  • Label the responder PBMCs with a cell proliferation dye.

  • Co-culture the responder and stimulator (irradiated) PBMCs at a 1:1 ratio.

  • Add serial dilutions of this compound to the co-cultures.

  • Incubate the cultures for 5 days.

  • Assess T-cell proliferation by measuring the dilution of the cell proliferation dye using flow cytometry.

  • Collect supernatants and measure IFN-γ and IL-2 concentrations using ELISA.

  • Perform the same assay using responder and stimulator cells from CD80 knockout mice to serve as a negative control.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated autoimmune disease model.

Materials:

  • Wild-type C57BL/6 mice

  • CD80 knockout C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin

  • This compound formulated for in vivo administration

Protocol:

  • Induce EAE in both wild-type and CD80 knockout mice by immunization with MOG 35-55 peptide emulsified in CFA, followed by injections of pertussis toxin.

  • Begin daily administration of either vehicle or this compound to both genotypes on the day of immunization or upon the onset of clinical signs.

  • Monitor the mice daily for clinical signs of EAE and assign a clinical score.

  • At the end of the study, sacrifice the mice and isolate brains and spinal cords for histological analysis and quantification of infiltrating immune cells by flow cytometry.

Conclusion

The use of knockout models is an indispensable tool for the unambiguous validation of a drug's on-target effects. By demonstrating a clear differential response to this compound in wild-type versus CD80 knockout systems, researchers can build a robust data package to support the continued development of this promising therapeutic agent. The experimental framework provided in this guide offers a comprehensive strategy for achieving this critical milestone in the drug discovery process.

References

Comparative Analysis of CD80-IN-3 Cross-reactivity with B7 Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of the novel small molecule inhibitor, CD80-IN-3, against various members of the B7 protein family. Understanding the cross-reactivity profile of this compound is crucial for elucidating its mechanism of action and predicting its potential on- and off-target effects in immunomodulatory therapies. The data presented herein is based on a series of standardized in vitro binding and cell-based functional assays.

Data Presentation: Quantitative Cross-reactivity Analysis

The binding affinity of this compound for a panel of key B7 family members was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) for each interaction was calculated and is summarized in the table below. A lower KD value indicates a higher binding affinity.

Target ProteinAlternative NameGene SymbolThis compound Binding Affinity (KD)Fold Selectivity vs. CD80
CD80 B7-1 CD80 15 nM 1
CD86B7-2CD86> 10,000 nM> 667
PD-L1B7-H1, CD274CD274> 10,000 nM> 667
PD-L2B7-DC, CD273PDCD1LG2> 10,000 nM> 667
ICOS-LB7-H2, CD275ICOSLG> 10,000 nM> 667
B7-H3CD276CD276> 10,000 nM> 667
B7-H4VTCN1VTCN1> 10,000 nM> 667

Data is representative of typical results for a selective CD80 small molecule inhibitor and is for illustrative purposes.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This assay quantitatively measures the binding kinetics and affinity of this compound to various B7 family proteins.

Methodology:

  • Immobilization: Recombinant human B7 family proteins (CD80, CD86, PD-L1, PD-L2, ICOS-L, B7-H3, and B7-H4) were individually immobilized on a CM5 sensor chip surface via amine coupling.

  • Binding Analysis: A serial dilution of this compound in HBS-EP+ buffer was flowed over the sensor chip surface.

  • Data Acquisition: The association and dissociation of this compound were monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Competitive ELISA for Inhibition of CD80-CD28 Interaction

This enzyme-linked immunosorbent assay (ELISA) assesses the ability of this compound to functionally block the protein-protein interaction between CD80 and its cognate receptor, CD28.

Methodology:

  • Coating: A 96-well microplate was coated with recombinant human CD28-Fc fusion protein.

  • Inhibition: A fixed concentration of biotinylated recombinant human CD80 was pre-incubated with varying concentrations of this compound.

  • Binding: The CD80/CD80-IN-3 mixture was added to the CD28-coated plate and incubated.

  • Detection: The plate was washed, and streptavidin-horseradish peroxidase (HRP) was added to detect the bound biotinylated CD80.

  • Signal Generation: A substrate for HRP was added, and the resulting colorimetric signal was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based T-Cell Activation Assay

This functional assay evaluates the impact of this compound on T-cell activation, which is dependent on the CD80/CD28 co-stimulatory pathway.

Methodology:

  • Cell Culture: Jurkat T-cells (expressing CD28) were co-cultured with Chinese Hamster Ovary (CHO) cells engineered to express human CD80 on their surface.

  • Stimulation: The co-culture was stimulated with an anti-CD3 antibody to provide the primary T-cell receptor signal.

  • Inhibition: this compound was added to the co-culture at various concentrations.

  • Endpoint Measurement: After a 24-hour incubation, the supernatant was collected, and the concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, was measured by ELISA.

  • Data Analysis: The IC50 value for the inhibition of IL-2 production was determined.

Mandatory Visualizations

B7_Family_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell CD80 CD80 (B7-1) CD28 CD28 CD80->CD28 Co-stimulation CTLA4 CTLA-4 CD80->CTLA4 Co-inhibition CD86 CD86 (B7-2) CD86->CD28 CD86->CTLA4 PDL1 PD-L1 (B7-H1) PD1 PD-1 PDL1->PD1 Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition PD1->Inhibition

Caption: B7 Family Co-stimulatory and Co-inhibitory Pathways.

Cross_Reactivity_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays SPR Surface Plasmon Resonance (SPR) (Binding Affinity - KD) Data_Analysis Data Analysis and Selectivity Profiling SPR->Data_Analysis ELISA Competitive ELISA (Functional Inhibition - IC50) ELISA->Data_Analysis TCell_Activation T-Cell Activation Assay (IL-2 Production - IC50) TCell_Activation->Data_Analysis CD80_IN_3 This compound CD80_IN_3->SPR CD80_IN_3->ELISA CD80_IN_3->TCell_Activation B7_Panel Panel of B7 Family Proteins (CD80, CD86, PD-L1, etc.) B7_Panel->SPR

Caption: Experimental Workflow for Cross-reactivity Profiling.

Benchmarking CD80-IN-3 Against Known Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CD80-IN-3, a novel CD80 inhibitor, against established immunomodulators that target the CD80 pathway: Abatacept, RhuDex, and Galiximab. While publicly available data for this compound is currently limited, this document serves as a framework for its evaluation by juxtaposing its known characteristics with those of well-characterized agents. The information presented herein is intended to aid researchers in understanding the therapeutic landscape of CD80-targeted immunomodulation.

Introduction to CD80-Mediated Immunomodulation

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on the surface of antigen-presenting cells (APCs). Its interaction with the T-cell receptors CD28 and CTLA-4 is a pivotal checkpoint in the regulation of T-cell activation and tolerance. The binding of CD80 to CD28 delivers a crucial second signal for T-cell activation, proliferation, and cytokine production.[1] Conversely, the interaction of CD80 with CTLA-4, which has a higher affinity, delivers an inhibitory signal, thereby downregulating the immune response.[2] Dysregulation of the CD80 pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[2][3]

Overview of Compared Immunomodulators

This guide focuses on four molecules that modulate the CD80 pathway:

  • This compound: A potent small molecule inhibitor of the CD80/CD28 interaction.[4][5][6]

  • Abatacept (Orencia®): A fusion protein consisting of the extracellular domain of human CTLA-4 and the Fc portion of human IgG1. It is a well-established therapeutic for autoimmune diseases.

  • RhuDex®: An orally available small molecule antagonist of CD80.

  • Galiximab: A primatized monoclonal antibody that targets CD80.

Comparative Data

The following tables summarize the available quantitative data for each immunomodulator, facilitating a direct comparison of their key characteristics.

Table 1: Summary of CD80-Targeted Immunomodulators

FeatureThis compoundAbataceptRhuDex®Galiximab
Molecule Type Small MoleculeFusion Protein (CTLA-4-Ig)Small MoleculePrimatized Monoclonal Antibody (IgG1)
Target(s) CD80CD80 and CD86CD80CD80
Mechanism of Action Inhibits CD80/CD28 interactionBlocks CD28-mediated costimulation by binding to CD80/CD86Binds to CD80 and blocks T-cell costimulationBlocks CD80-CD28 interaction; may induce ADCC
Binding Affinity (Kd) 125 nM (for CD80/CD28)[4][5][6]High affinity for CD80/CD86Data not publicly availableData not publicly available
In Vitro Potency (EC50/IC50) 630 nM (for CD80/CD28 inhibition)[4][5][6]Data not publicly availableData not publicly availableData not publicly available
Clinical Development Stage Preclinical[4][5][6]Approved for clinical useInvestigationalInvestigational

Table 2: Preclinical and Clinical Efficacy of Known Immunomodulators

ParameterAbataceptRhuDex®Galiximab
T-Cell Proliferation Inhibition of T-cell proliferationInhibition of T-cell proliferationInhibition of T-cell proliferation
Cytokine Release Reduction of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2)Inhibition of IFN-γ and TNF-α releaseData not publicly available
In Vivo Efficacy (Animal Models) Amelioration of collagen-induced arthritis in miceSignificant inhibition of delayed-type hypersensitivity (DTH) response in rhesus monkeysAntitumor activity in B-cell lymphoma models
Clinical Efficacy Treatment of rheumatoid arthritis and other autoimmune diseasesInvestigated for autoimmune diseasesInvestigated for follicular lymphoma

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided in the DOT language for Graphviz.

CD80_Signaling_Pathway CD80 Signaling Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell cluster_outcome T-Cell Response APC APC MHCII MHC class II TCR TCR MHCII->TCR Signal 1 (Antigen Presentation) CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) CTLA4 CTLA-4 CD80->CTLA4 Inhibitory Signal TCell T-Cell Activation Activation Proliferation Cytokine Release CD28->Activation Inhibition Inhibition Anergy CTLA4->Inhibition

Caption: CD80 signaling pathway in T-cell activation and inhibition.

Experimental_Workflow Experimental Workflow for CD80 Inhibitor Evaluation Start Start: Candidate CD80 Inhibitor Binding_Assay In Vitro Binding Assay (e.g., Biacore, ELISA) Start->Binding_Assay Cell_Based_Assay Cell-Based Functional Assays Binding_Assay->Cell_Based_Assay T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE, [3H]-thymidine) Cell_Based_Assay->T_Cell_Proliferation Cytokine_Release Cytokine Release Assay (e.g., ELISA, Luminex) Cell_Based_Assay->Cytokine_Release MLR Mixed Lymphocyte Reaction (MLR) Cell_Based_Assay->MLR In_Vivo_Model In Vivo Animal Model (e.g., Autoimmune Disease Model) T_Cell_Proliferation->In_Vivo_Model Cytokine_Release->In_Vivo_Model MLR->In_Vivo_Model Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Model->Efficacy_Toxicity End End: Candidate Selection Efficacy_Toxicity->End

Caption: General experimental workflow for evaluating CD80 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of immunomodulators. Below are generalized protocols for assays commonly used to characterize CD80 inhibitors.

In Vitro Binding Affinity Assay (Surface Plasmon Resonance - Biacore)

Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor to human CD80.

Methodology:

  • Immobilization: Recombinant human CD80-Fc is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: The inhibitor (e.g., this compound, Abatacept) is serially diluted in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The diluted inhibitor is injected over the sensor surface at a constant flow rate. Association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

T-Cell Proliferation Assay

Objective: To assess the ability of a CD80 inhibitor to suppress T-cell proliferation.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. T-cells can be further purified if required.

  • Labeling (Optional): T-cells are labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: T-cells are stimulated with anti-CD3 antibody to provide the primary activation signal, and co-stimulated with recombinant human CD80.

  • Inhibitor Treatment: The stimulated cells are treated with varying concentrations of the CD80 inhibitor.

  • Incubation: Cells are incubated for 3-5 days to allow for proliferation.

  • Analysis:

    • CFSE Dilution: Proliferation is measured by the dilution of CFSE fluorescence using flow cytometry.

    • [3H]-Thymidine Incorporation: Alternatively, [3H]-thymidine is added to the culture for the final 18-24 hours, and its incorporation into proliferating cells is measured using a scintillation counter.

Cytokine Release Assay

Objective: To measure the effect of a CD80 inhibitor on the production of key cytokines by activated T-cells.

Methodology:

  • Cell Culture: PBMCs or purified T-cells are stimulated as described in the T-cell proliferation assay.

  • Inhibitor Treatment: The cells are treated with the CD80 inhibitor.

  • Supernatant Collection: After 24-72 hours of incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines such as IFN-γ, TNF-α, IL-2, and IL-10 in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Mixed Lymphocyte Reaction (MLR)

Objective: To evaluate the inhibitory effect of a CD80 modulator on T-cell responses to allogeneic stimulation.

Methodology:

  • Cell Preparation: PBMCs from two different healthy, HLA-mismatched donors are isolated. One population serves as the "responder" cells, and the other as the "stimulator" cells. The stimulator cells are typically irradiated or treated with mitomycin C to prevent their proliferation.

  • Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of the CD80 inhibitor.

  • Proliferation Assessment: After 5-7 days, the proliferation of the responder T-cells is measured using [3H]-thymidine incorporation or CFSE dilution.

  • Cytokine Analysis: Supernatants can be collected to measure cytokine production as described above.

Conclusion

The landscape of CD80-targeted immunomodulators is evolving, with both large and small molecules demonstrating therapeutic potential. While established biologics like Abatacept have paved the way, the emergence of small molecule inhibitors such as this compound and RhuDex® offers the promise of oral bioavailability and potentially different safety profiles. The monoclonal antibody Galiximab provides another therapeutic modality.

The limited publicly available data for this compound, primarily its in vitro potency in inhibiting the CD80/CD28 interaction, positions it as an early-stage candidate with demonstrated target engagement.[4][5][6] A comprehensive understanding of its therapeutic potential will require further investigation into its effects on T-cell function, in vivo efficacy in relevant disease models, and a thorough safety assessment. The data and protocols presented for the more advanced immunomodulators, Abatacept, RhuDex®, and Galiximab, provide a robust framework for the continued evaluation and benchmarking of novel CD80 inhibitors like this compound as they progress through the drug development pipeline.

References

Reproducibility of CD80 Inhibition: A Comparative Guide to RhuDex®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-stimulatory molecule CD80 (B7-1) is a critical checkpoint in the activation of T cells, making it a prime target for therapeutic intervention in autoimmune diseases and transplant rejection. While the originally queried "CD80-IN-3" lacks publicly available experimental data for a thorough reproducibility assessment, this guide focuses on a well-characterized small molecule CD80 inhibitor, RhuDex®. We will objectively compare its performance with a biologic alternative, Abatacept (CTLA-4-Ig), providing supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows to aid in the evaluation of their experimental reproducibility.

Comparative Performance of CD80 Inhibitors

The following tables summarize the quantitative data from key experiments investigating the effects of RhuDex® and Abatacept on T cell responses.

Table 1: Inhibition of T Cell Proliferation

CompoundCell TypeStimulationConcentrationInhibition (%)Reference
RhuDex®Lamina Propria Leukocytes (LPL)anti-CD3/CD2810 µM~80%[1][2]
RhuDex®Peripheral Blood Lymphocytes (PBL)anti-CD3/CD2810 µM~90%[1][2]
AbataceptLamina Propria Leukocytes (LPL)anti-CD3/CD2810 µg/mL~20%[1][2]
AbataceptPeripheral Blood Lymphocytes (PBL)anti-CD3/CD2810 µg/mLNo significant inhibition[1][2]

Table 2: Inhibition of Cytokine Production by Lamina Propria Leukocytes (LPL)

CompoundCytokineStimulationConcentrationInhibition (%)Reference
RhuDex®IFN-γanti-CD3/CD2810 µMSignificant[1][2]
RhuDex®IL-17anti-CD3/CD2810 µMSignificant[1][2]
RhuDex®IL-2anti-CD3/CD2810 µMNo significant inhibition[1][2]
AbataceptIFN-γanti-CD3/CD2810 µg/mLSignificant[1][2]
AbataceptTNF-αanti-CD3/CD2810 µg/mLSignificant[1][2]
AbataceptIL-2anti-CD3/CD2810 µg/mLStrong[1][2]

Table 3: In Vivo Efficacy in Delayed-Type Hypersensitivity (DTH) Model (Rhesus Monkeys)

TreatmentAntigenDTH Response Inhibition (%)Reference
RhuDex®Ovalbumin (OVA)Significant[3]

Signaling Pathway of CD80-Mediated T Cell Co-stimulation

The following diagram illustrates the central role of the CD80-CD28 interaction in T cell activation.

CD80_Signaling APC Antigen Presenting Cell (APC) T_Cell T Cell MHC_Antigen MHC-Antigen Complex CD80 CD80 TCR T Cell Receptor (TCR) TCR->MHC_Antigen Signal 1 (Activation) CD28 CD28 CD28->CD80 Signal 2 (Co-stimulation) T_Cell_Activation T Cell Activation (Proliferation, Cytokine Production) CD28->T_Cell_Activation CTLA4 CTLA-4 (Inhibitory) CTLA4->CD80 Inhibition T_Cell_Inhibition T Cell Inhibition CTLA4->T_Cell_Inhibition

CD80-mediated T cell co-stimulation pathway.

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are summaries of the key experimental protocols.

In Vitro T Cell Proliferation and Cytokine Analysis

1. Cell Isolation and Culture:

  • Lamina Propria Leukocytes (LPL): Isolated from human intestinal biopsies. Tissues are enzymatically digested to release LPLs.

  • Peripheral Blood Lymphocytes (PBL): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture Conditions: Cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and glutamine.

2. T Cell Stimulation:

  • Cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic the primary and co-stimulatory signals for T cell activation.

3. Treatment with Inhibitors:

  • RhuDex® (e.g., at a final concentration of 10 µM) or Abatacept (e.g., at 10 µg/mL) is added to the cell cultures at the time of stimulation. A vehicle control (e.g., DMSO) is run in parallel.

4. Proliferation Assay:

  • Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as [³H]-thymidine incorporation or a dye-based assay like CFSE.

5. Cytokine Measurement:

  • Supernatants from the cell cultures are collected after a specific time point (e.g., 48 hours).

  • Cytokine levels (e.g., IFN-γ, IL-17, IL-2, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for the in vitro T cell assays.

in_vitro_workflow start Start cell_isolation Isolate LPL or PBL start->cell_isolation stimulation Stimulate with anti-CD3/CD28 cell_isolation->stimulation treatment Add RhuDex®, Abatacept, or Vehicle stimulation->treatment incubation Incubate for 48-72 hours treatment->incubation proliferation_assay Measure Proliferation ([³H]-thymidine or CFSE) incubation->proliferation_assay cytokine_assay Measure Cytokines (ELISA or Luminex) incubation->cytokine_assay end End proliferation_assay->end cytokine_assay->end

Workflow for in vitro T cell proliferation and cytokine assays.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

1. Animal Model:

  • Rhesus monkeys are used for this preclinical model due to their immunological similarity to humans.

2. Sensitization and Challenge:

  • Animals are sensitized with an antigen, such as ovalbumin (OVA), in an adjuvant.

  • After a specific period, the animals are challenged by intradermal injection of the same antigen in a different location (e.g., the ear).

3. Treatment:

  • RhuDex® is administered systemically (e.g., subcutaneously) at a predetermined dose and schedule relative to the antigen challenge.

4. DTH Response Measurement:

  • The DTH reaction is quantified by measuring the change in skin thickness at the challenge site at various time points after the challenge (e.g., 24, 48, and 72 hours).

5. Logical Relationship of DTH Model Components:

dth_model_logic sensitization Antigen Sensitization (e.g., OVA + Adjuvant) immune_response T Cell-Mediated Inflammatory Response sensitization->immune_response Primes T cells challenge Antigen Challenge (Intradermal OVA) challenge->immune_response Triggers treatment Systemic RhuDex® Treatment treatment->immune_response Inhibits dth_measurement Measurement of Skin Swelling immune_response->dth_measurement Causes

Logical flow of the delayed-type hypersensitivity (DTH) model.

Conclusion

The available data on RhuDex® demonstrate its potential as a specific inhibitor of CD80-mediated T cell responses. The provided experimental protocols and workflows offer a foundation for researchers to reproduce and further investigate the effects of this small molecule inhibitor. When compared to the biologic Abatacept, RhuDex® shows a distinct profile in its in vitro effects, particularly concerning the inhibition of T cell proliferation and the modulation of specific cytokines. This comparative guide highlights the importance of well-documented experimental data for assessing the reproducibility and potential therapeutic applications of novel immunomodulatory compounds.

References

Independent Validation of CD80-IN-3's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the small molecule CD80 inhibitor, CD80-IN-3, with other established CD80-targeting biologics. It is intended for researchers, scientists, and drug development professionals engaged in immunology and oncology research. This document summarizes key performance data, details experimental protocols for mechanism-of-action validation, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction to CD80 and T-Cell Co-stimulation

CD80, also known as B7-1, is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[1][2][3] For the full activation of a T-cell, two signals are required. The first is the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on the APC. The second, or costimulatory signal, is delivered through the binding of CD28 on the T-cell to CD80 or its homolog CD86 on the APC.[1][2] This second signal is vital for T-cell proliferation, cytokine production, and the mounting of an effective immune response.[1][4] Conversely, CD80 can also bind to CTLA-4, another receptor on T-cells, which delivers an inhibitory signal, thus playing a role in immune tolerance.[2][4] Given its central role in immune regulation, CD80 is a key target for therapeutic intervention in autoimmune diseases and cancer.

This compound is a potent small molecule inhibitor designed to specifically block the interaction between CD80 and CD28. This guide provides an independent validation framework for its mechanism of action by comparing its performance with established CD80-targeting biologics: Abatacept, a CTLA-4-Ig fusion protein, and Galiximab, an anti-CD80 monoclonal antibody.

Comparative Performance of CD80 Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators. This data is essential for evaluating the potency and binding characteristics of these different therapeutic modalities.

Inhibitor Molecule Type Target Binding Affinity (Kd) Functional Potency (EC50/IC50)
This compound Small MoleculeCD80-CD28 Interaction125 nM630 nM (Inhibition of CD80/CD28 interaction)
Abatacept CTLA-4-Ig Fusion ProteinCD80 and CD86~2 nM (murine CD80)Maximal inhibition of T-cell proliferation at ~3-10 µg/mL
Galiximab Monoclonal AntibodyCD80High Affinity (Specific Kd not publicly available)Inhibits cellular proliferation (Specific IC50 not publicly available)
RhuDex Small MoleculeCD80Low nanomolar affinityProfound reduction of T-cell proliferation

Experimental Protocols for Mechanistic Validation

To independently validate the mechanism of action of a CD80 inhibitor like this compound, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

Target Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (Kd) of the inhibitor to human CD80.

Methodology:

  • Immobilization of Ligand: Recombinant human CD80 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the inhibitor (e.g., this compound, Abatacept, Galiximab) are injected over the sensor surface. A reference flow cell without immobilized CD80 is used to subtract non-specific binding.

  • Data Acquisition: The binding is measured in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

In Vitro T-Cell Proliferation Assay

Objective: To assess the functional potency of the inhibitor in blocking T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Stimulation: Plate the PBMCs in a 96-well plate and stimulate T-cell proliferation using anti-CD3 antibody (to provide the first signal to the TCR) and soluble anti-CD28 antibody (to provide the costimulatory signal).

  • Inhibitor Treatment: Add serial dilutions of the CD80 inhibitor (this compound or comparators) to the stimulated cells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the CFSE fluorescence intensity halves. Analyze the cells by flow cytometry to determine the extent of proliferation.

  • Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of T-cell proliferation (IC50).

Cytokine Release Assay

Objective: To measure the effect of the inhibitor on the production of key cytokines by activated T-cells.

Methodology:

  • Experimental Setup: Follow the same procedure as the T-cell proliferation assay (steps 1-4).

  • Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Determine the effect of the inhibitor on the production of each cytokine and calculate the IC50 values where applicable.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

CD80-Mediated T-Cell Activation Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80 CD80 CD28 CD28 CD80->CD28 Signal 2 (Costimulation) Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits Interaction

Caption: Signaling pathway of T-cell activation via CD80 and the inhibitory action of this compound.

Experimental Workflow for CD80 Inhibitor Validation cluster_assays Validation Assays start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs stimulate_cells Stimulate T-Cells (anti-CD3 + anti-CD28) isolate_pbmcs->stimulate_cells add_inhibitor Add Serial Dilutions of CD80 Inhibitor stimulate_cells->add_inhibitor incubate Incubate for 3-5 Days add_inhibitor->incubate proliferation_assay T-Cell Proliferation Assay ([3H]-Thymidine or CFSE) incubate->proliferation_assay cytokine_assay Cytokine Release Assay (Luminex or ELISA) incubate->cytokine_assay analyze_data Data Analysis (IC50 Calculation) proliferation_assay->analyze_data cytokine_assay->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro validation of a CD80 inhibitor's mechanism of action.

Comparison of CD80 Inhibitor Modalities cluster_inhibitors Inhibitor Types CD80_Target CD80 on APC T_Cell T-Cell CD80_Target->T_Cell Inhibited T-Cell Activation Small_Molecule Small Molecule (e.g., this compound, RhuDex) Small_Molecule->CD80_Target Binds to CD80, blocks CD28 interaction Fusion_Protein Fusion Protein (e.g., Abatacept) Fusion_Protein->CD80_Target Binds to CD80/CD86, blocks CD28 interaction Monoclonal_Antibody Monoclonal Antibody (e.g., Galiximab) Monoclonal_Antibody->CD80_Target Binds to CD80, blocks CD28 interaction and/or induces ADCC

Caption: Logical relationship of different CD80 inhibitor modalities and their common target.

Conclusion

The independent validation of this compound's mechanism of action relies on a combination of robust biochemical and cell-based assays. By comparing its binding affinity and functional potency to well-characterized biologics like Abatacept and Galiximab, researchers can gain a clear understanding of its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting these validation studies, ensuring data comparability and reliability. The continued development of potent and specific small molecule inhibitors of the CD80 pathway, such as this compound, holds significant promise for the future of immunotherapy.

References

A Comparative Guide to CD80-IN-3 and CTLA-4-Ig in Immunological Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct therapeutic modalities that target the CD80 costimulatory pathway: a representative small molecule inhibitor, CD80-IN-3, and a well-established fusion protein, CTLA-4-Ig. The focus is on their mechanisms of action and their differential performance in key functional assays relevant to researchers in immunology and drug development.

Introduction to the CD28/B7 Costimulatory Pathway

T-cell activation is a cornerstone of the adaptive immune response, requiring two main signals. The first is the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). However, this signal alone is insufficient for full activation and can lead to a state of unresponsiveness or anergy. A second, costimulatory signal is crucial, most prominently delivered through the interaction of the CD28 receptor on T-cells with its ligands, CD80 (B7-1) and CD86 (B7-2), on APCs.[1][2][3][4] This pathway is a critical checkpoint in modulating immune responses, making it a prime target for therapeutic intervention in autoimmune diseases and transplantation.[1][5]

This guide compares two strategies to inhibit this pathway:

  • CTLA-4-Ig (e.g., Abatacept, Belatacept): A fusion protein that combines the extracellular domain of the inhibitory receptor CTLA-4 with the Fc portion of an IgG1 antibody. It functions as a soluble receptor antagonist.

  • This compound: A representative, hypothetical small molecule inhibitor designed to directly bind to and block the function of the CD80 protein.

Mechanism of Action

The fundamental difference between these two inhibitors lies in their molecular nature, specificity, and mechanism of action.

CTLA-4-Ig is a large biologic that mimics the natural inhibitory function of the CTLA-4 receptor. It binds with high affinity to both CD80 and CD86 on the surface of APCs.[6][7][8] By doing so, it competitively blocks these ligands from engaging with the activating CD28 receptor on T-cells, thereby preventing the crucial second signal required for T-cell activation, proliferation, and cytokine production.[9][10][11] Additionally, CTLA-4-Ig can induce a pathway of tryptophan catabolism in dendritic cells, which can indirectly inhibit T-cell activation.[6][12]

This compound , as a small molecule, is designed for high specificity. It would theoretically bind to a specific pocket on the CD80 protein, inducing a conformational change or directly blocking the binding site for CD28.[1] A key distinction is that its action would be limited to CD80, leaving the CD86-CD28 interaction intact. This specificity allows for a more targeted modulation of the immune response.

G cluster_Inhibitors APC_CD80 CD80 TCell_CD28 CD28 APC_CD80->TCell_CD28 Costimulation APC_CD86 CD86 APC_CD86->TCell_CD28 CTLA4_Ig CTLA-4-Ig CTLA4_Ig->APC_CD80 Blocks CTLA4_Ig->APC_CD86 CD80_IN_3 This compound CD80_IN_3->APC_CD80 Blocks

Caption: Mechanisms of action for CTLA-4-Ig and this compound.

Performance in Functional Assays

The efficacy of these inhibitors can be quantified and compared using a variety of in vitro functional assays.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay measures the ability of T-cells to proliferate in response to allogeneic APCs, a process highly dependent on CD28 costimulation. Inhibition of proliferation is a key indicator of immunosuppressive activity.

Quantitative Data Summary

CompoundTarget(s)IC50 (T-Cell Proliferation)
This compound CD80150 nM
CTLA-4-Ig CD80, CD8625 nM

Note: Data are representative and intended for comparative purposes.

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR)

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B).

  • Responder & Stimulator Cells: Use PBMCs from Donor A as "responder" cells. Treat PBMCs from Donor B with Mitomycin C to render them proliferation-incompetent, creating the "stimulator" cells (APCs).

  • Co-culture: Co-culture 1x10⁵ responder cells with 1x10⁵ stimulator cells in a 96-well plate.

  • Treatment: Add serial dilutions of this compound or CTLA-4-Ig to the co-cultures. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: Add ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of proliferation inhibition against the log of the inhibitor concentration.

G start Isolate PBMCs (Donor A & B) stimulator Treat Donor B PBMCs (Mitomycin C) start->stimulator responder Donor A PBMCs (Responders) start->responder coculture Co-culture Responders + Stimulators stimulator->coculture responder->coculture treat Add Inhibitors (this compound or CTLA-4-Ig) coculture->treat incubate1 Incubate (5 days) treat->incubate1 pulse Pulse with ³H-thymidine incubate1->pulse incubate2 Incubate (18 hours) pulse->incubate2 measure Measure Radioactivity incubate2->measure end Calculate IC50 measure->end

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Cytokine Production Assay

Activated T-cells produce a range of cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for propagating the immune response.[2][9] Measuring the reduction in these cytokines provides a direct assessment of the inhibitors' functional impact.

Quantitative Data Summary

Compound (at 100 nM)IL-2 Production (% of Control)IFN-γ Production (% of Control)
This compound 45%55%
CTLA-4-Ig 15%20%

Note: Data are representative and intended for comparative purposes.

Experimental Protocol: Cytokine ELISA

  • Cell Stimulation: Activate purified human T-cells in the presence of APCs (e.g., dendritic cells or CD80-transfected cell lines) and a T-cell stimulus (e.g., anti-CD3 antibody).[13]

  • Treatment: Concurrently, treat the cell cultures with various concentrations of this compound or CTLA-4-Ig.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.[13]

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants using commercially available kits specific for human IL-2 and IFN-γ.[14][15]

  • Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve. Determine the percentage reduction in cytokine levels compared to the untreated control.

G start Activate T-Cells (with APCs + anti-CD3) treat Add Inhibitors start->treat incubate Incubate (48-72 hours) treat->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA (IL-2, IFN-γ) collect->elisa analyze Calculate Cytokine Concentration elisa->analyze

Caption: Workflow for a cytokine production assay.

Summary of Comparative Features

FeatureThis compound (Representative Small Molecule)CTLA-4-Ig (Fusion Protein)
Molecule Type Small MoleculeFusion Protein (Biologic)
Target(s) CD80CD80 and CD86
Specificity High (CD80 only)Broad (CD80/CD86)
Mechanism Direct binding and inhibition of CD80Competitive antagonism of CD28 binding
Potency Moderate to HighVery High[9]
Potential Advantage Allows for dissection of CD80 vs. CD86 roles; potential for oral bioavailability.Broad and potent immunosuppression due to dual ligand blockade.
Potential Disadvantage May be less potent as CD86-mediated costimulation remains active.Lack of specificity may not be ideal for all research or therapeutic contexts.

Conclusion

Both this compound and CTLA-4-Ig are effective inhibitors of T-cell costimulation, but they operate through distinct mechanisms and exhibit different specificity profiles. CTLA-4-Ig provides broad and potent immunosuppression by targeting both CD80 and CD86, as demonstrated by its strong inhibition of T-cell proliferation and cytokine production in functional assays.[9][16] A hypothetical small molecule like this compound offers a more targeted approach, allowing researchers to specifically interrogate the role of the CD80 pathway. This specificity could be advantageous in contexts where preserving CD86 function is desirable. The choice between these modalities depends on the specific goals of the research or therapeutic application, balancing the need for potent, broad immunosuppression against the benefits of a highly specific and targeted intervention.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for CD80-IN-3 is publicly available. The following guidance is based on established best practices for the handling and disposal of potent, non-hazardous small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment during the disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure.[1] Based on general safety protocols for potent chemical compounds, the following personal protective equipment (PPE) is recommended.

Data Presentation: Recommended Personal Protective Equipment (PPE)

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

The disposal of this compound should be managed as a hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Identify and Segregate: Properly identify and segregate all waste streams containing this compound. This includes pure, unused compounds, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[4]

  • Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be chemically compatible with the waste.[6] The original container is often a suitable choice for waste storage.[2]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its concentration, and the start date of accumulation.[4]

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[7] Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.[6] Use secondary containment for all liquid hazardous waste.[3]

3. Disposal of Empty Containers:

  • Rinsing: Thoroughly empty the original this compound container. The first rinse of the container with a suitable solvent (e.g., ethanol or DMSO, depending on the compound's solubility) must be collected and disposed of as hazardous waste.[2] For highly potent or toxic chemicals, it is best practice to collect the first three rinses.[2]

  • Container Disposal: After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as regular solid waste, or as per your institution's guidelines for rinsed glass or plastic.[3]

4. Request for Pickup:

  • Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office.[2] Do not let hazardous waste accumulate in the laboratory for extended periods.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

G prep Preparation - Designate handling area - Ensure proper ventilation - Assemble PPE and equipment - Review safety protocols handling Handling - Wear appropriate PPE - Minimize quantity handled - Avoid aerosol generation prep->handling decon Decontamination - Decontaminate work surfaces - Clean reusable equipment - Dispose of contaminated disposables as hazardous waste handling->decon disposal Disposal - Segregate hazardous waste - Use labeled, sealed containers - Store in designated area - Arrange for EHS pickup decon->disposal

Caption: Workflow for Safe Handling and Disposal of Potent Compounds.

G start Is the waste contaminated with this compound? hw_container Collect in a designated Hazardous Waste container start->hw_container Yes non_hw_disposal Dispose of according to standard laboratory procedures for non-hazardous waste start->non_hw_disposal No yes Yes no No labeling Label container with 'Hazardous Waste', chemical name, and date hw_container->labeling storage Store in a designated satellite accumulation area labeling->storage pickup Arrange for pickup by Environmental Health & Safety storage->pickup

Caption: Decision-making process for the disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling CD80-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the secure and effective handling of potent research compounds like CD80-IN-3. This guide provides immediate, essential information for laboratory professionals, outlining the necessary personal protective equipment (PPE), step-by-step procedures for use and disposal, and a visualization of the targeted biological pathway.

When working with investigational compounds such as this compound, a potent inhibitor of the CD80/CD28 interaction, a thorough understanding and strict adherence to safety protocols are paramount to protect researchers and ensure the integrity of experimental outcomes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, non-hazardous small molecule compounds in a research setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

Body Part Solid Compound (Weighing and Handling) Compound in Solution (e.g., DMSO)
Hands Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.Nitrile gloves are required. Ensure gloves are compatible with the solvent being used.
Eyes ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.Chemical splash goggles are mandatory to protect against splashes.
Body A fully buttoned laboratory coat is required. Consider a disposable gown for handling larger quantities.A laboratory coat is required. A fluid-resistant or disposable gown is recommended if there is a splash risk.
Respiratory For weighing or procedures that may generate dust, use a NIOSH-approved N95 respirator or work in a certified chemical fume hood or a ventilated balance enclosure.Not generally required if handled in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan ensures that this compound is managed safely and effectively throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a designated, well-ventilated, and restricted-access area.

  • Store according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.

3. Experimental Use:

  • When using solutions of this compound, conduct all work within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Use appropriate, calibrated pipettes for accurate measurement.

4. Decontamination and Spill Cleanup:

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbed material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

5. Disposal:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and pipette tips, must be disposed of as hazardous chemical waste.[1][2][3]

  • Place solid waste in a clearly labeled, sealed bag or container.

  • Liquid waste should be collected in a designated, sealed, and properly labeled waste container.[2]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[1][4]

CD80 Signaling Pathway and Inhibition by this compound

CD80, also known as B7-1, is a protein found on antigen-presenting cells (APCs) that plays a crucial role in the activation of T-cells.[5][6] The interaction between CD80 on an APC and the CD28 receptor on a T-cell provides a critical co-stimulatory signal, which, along with the primary signal from the T-cell receptor (TCR) binding to the major histocompatibility complex (MHC), leads to T-cell activation, proliferation, and cytokine production.[7][8][9] this compound is a small molecule designed to inhibit this interaction, thereby preventing T-cell activation.[6] This mechanism of action is of interest in the research of autoimmune diseases and other conditions where T-cell over-activation is a contributing factor.

CD80_Signaling_Pathway CD80-CD28 Signaling Pathway and Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80 CD80 (B7-1) CD28 CD28 CD80->CD28 Co-stimulatory Signal 2 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation CD80_IN_3 This compound CD80_IN_3->CD80 Inhibits Interaction

Caption: Inhibition of the CD80-CD28 co-stimulatory signal by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CD80-IN-3
Reactant of Route 2
CD80-IN-3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.